7-Amino-1,3-naphthalenedisulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4013. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-aminonaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOLPZZVECHXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68213-88-7 (mono-ammonium, mono potassium salt), 71411-80-8 (unspecified hydrochloride salt), 79873-35-1 (unspecified potassium salt), 842-15-9 (mono potassium), 842-16-0 (mono-hydrochloride salt), 842-17-1 (di-hydrochloride salt), 94166-68-4 (mono-ammonium salt) | |
| Record name | Amido-G-acid | |
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DSSTOX Substance ID |
DTXSID4058944 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |
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Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine needles, soluble in water; [Merck Index] | |
| Record name | Amido-G-acid | |
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CAS No. |
86-65-7 | |
| Record name | 7-Amino-1,3-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amido-G-acid | |
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| Record name | Amido-G-acid | |
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| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |
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| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |
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| Record name | 7-aminonaphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.536 | |
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| Record name | 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C482FX29K | |
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Foundational & Exploratory
7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid. The document details its characteristics, synthesis, and key applications, with a focus on its role as a fluorescent label and dye intermediate.
Core Chemical Properties and Data
This compound is a water-soluble organic compound that plays a significant role in various chemical and biological applications. Its structure, featuring a naphthalene (B1677914) core with amino and sulfonic acid functional groups, imparts unique fluorescence properties and reactivity.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and its common salt forms.
| Property | Value | Notes and Citations |
| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |
| Molecular Weight | 303.31 g/mol | [2] |
| CAS Number | 86-65-7 | [2] |
| Melting Point | >300°C | For the technical grade acid and its monopotassium salt.[3] |
| Solubility | Water: Soluble | The bis-alkali-metal salts are very soluble in water, while the acid salts, especially the acid potassium salt, are much less soluble.[4] Specific quantitative data (g/L or mol/L) is not readily available in public literature. |
| Fluorescence | λex: 310 nm; λem: 450 nm | In 0.1 M phosphate (B84403) buffer at pH 7.0 (for the monopotassium salt monohydrate). |
| pKa | Sulfonic acid groups: ~1–2 | Estimated for sulfonic acid groups. The pKa of the amino group is not readily available.[2] |
Synonyms: Amino-G-Acid, 2-Aminonaphthalene-6,8-disulfonic acid, Amido-G-acid.[1]
Spectroscopic Data
Detailed spectral data with peak assignments for this compound are not widely available in the public domain. However, based on the functional groups present and data from similar compounds, the following characteristics can be expected:
-
¹H and ¹³C NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The carbon NMR spectrum will show corresponding signals for the naphthalene core carbons. Specific peak assignments for this compound are not available in the searched literature, but data for similar compounds like 8-anilinonaphthalene-1-sulfonic acid derivatives show complex aromatic signals.[5]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. Key expected absorptions include N-H stretching from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.[2]
-
UV-Vis: Naphthalene derivatives are known to exhibit characteristic absorption bands in the UV region due to π-π* transitions.[2]
Experimental Protocols
Synthesis of this compound
The primary industrial synthesis of this compound involves the amination of a hydroxylated naphthalene precursor. The following is a general protocol based on available literature.
Principle: The synthesis starts with the sulfonation of 2-naphthol (B1666908) to form 2-hydroxy-6,8-disulfonic acid (G-acid). This intermediate is then converted to this compound through a nucleophilic substitution reaction with ammonia (B1221849).[2]
General Procedure:
-
The disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium (B1175870) bisulfite.
-
The reaction mixture is maintained at 185°C for 18 hours.[4]
-
Following the reaction, the mixture is basified to remove excess ammonia.
-
The solution is then neutralized and evaporated.
-
Any residual sulfite (B76179) is removed to yield the final product. The resulting liquor is often used directly in subsequent applications, such as caustic fusion to produce other dye intermediates.[4]
An alternative, though less common, synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[2]
Fluorescent Labeling of Carbohydrates
This compound is utilized as a fluorescent label for carbohydrates, particularly oligosaccharides, through reductive amination.
Principle: The primary amino group of this compound reacts with the aldehyde group at the reducing end of an oligosaccharide to form a Schiff base. This intermediate is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.
Detailed Protocol for Reductive Amination: A specific, detailed protocol for using this compound was not found. The following is a general, representative protocol for the reductive amination of carbohydrates with a fluorescent amine, which can be adapted.
-
Reaction Setup: Dissolve the oligosaccharide and a molar excess of this compound in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.5).[6]
-
Initiation: Add a solution of the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 56°C) for an extended period (e.g., 96 hours). The reaction progress can be monitored by a suitable analytical technique like HPLC.[6]
-
Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of an acid. The labeled carbohydrate is then purified from the excess labeling reagent and byproducts, typically using dialysis or chromatography (e.g., size-exclusion or reversed-phase HPLC).[6]
Biological Activity and Signaling Pathways
There is no readily available information in the public domain to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary biological application is as a fluorescent probe to study the structure and binding properties of macromolecules, such as proteins.[2] Aminonaphthalenesulfonic acid derivatives are known to bind to hydrophobic pockets in proteins, leading to an enhancement of their fluorescence, which can be used to study protein conformation and interactions.[8]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3]
References
- 1. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 86-65-7 | Benchchem [benchchem.com]
- 3. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Amino-1,3-naphthalenedisulfonic acid, a key intermediate in the chemical industry. The document details its chemical and physical properties, outlines its primary synthetic routes with generalized experimental protocols, and discusses its major applications. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound, also known as Amino-G-acid, is a naphthalenoid compound characterized by the presence of an amino group and two sulfonic acid groups attached to the naphthalene (B1677914) core.[1][2] Its chemical structure and properties make it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86-65-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3] |
| Molecular Weight | 303.31 g/mol | [3] |
| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [2] |
| Synonyms | Amino-G-acid, Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid, 7-ANDSA | [2] |
| Appearance | Off-white to beige-green or light brown needles/powder | [4][5] |
| Melting Point | >300°C | [6] |
| Solubility | Soluble in water. The bis-alkali-metal salts are very soluble in water, while the acid salts, particularly the potassium salt, are less soluble. | [2][5][6] |
| Fluorescence (Monopotassium salt monohydrate) | λex = 310 nm; λem = 450 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific substitution pattern with an electron-donating amino group and electron-withdrawing sulfonic acid groups results in a complex splitting pattern. | [1] |
| ¹³C NMR | Expected to show distinct signals for all carbon atoms, including the quaternary carbons of the naphthalene ring. | [1] |
| FTIR | The infrared spectrum is consistent with its structure, showing characteristic absorption bands for the functional groups present. A publicly available spectrum can be found at SpectraBase. | [4][7][8] |
| UV-Vis | Substituted naphthalenes typically exhibit absorption bands between 300 and 350 nm. The amino group is expected to cause a bathochromic (red) shift of these bands. | [1] |
Synthesis of this compound
There are two primary industrial methods for the synthesis of this compound.
Synthesis via Amination of 2-Hydroxynaphthalene-6,8-disulfonic acid (Bucherer Reaction)
This is a principal method starting from 2-naphthol (B1666908). The process involves the sulfonation of 2-naphthol to yield 2-hydroxynaphthalene-6,8-disulfonic acid (G-acid), which is then aminated.[1] The amination is achieved through the Bucherer reaction, which converts naphthols to naphthylamines in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite.[1][9]
Caption: Synthesis of this compound via amination.
Experimental Protocol (General Method):
A general production method involves heating the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid with an excess of aqueous ammonia and ammonium (B1175870) bisulfite at 185°C for 18 hours in an autoclave.[5] Following the reaction, the mixture is basified and heated to remove excess ammonia. It is then neutralized and evaporated to remove any residual sulfite.[5] The resulting product liquor, with a reported yield of 95%, can be used directly for subsequent reactions.[5]
Synthesis via Nitration and Reduction
An alternative synthetic strategy involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[1] This method relies on the directing effects of the existing sulfonic acid groups to achieve the desired regiochemistry for the introduction of the nitro group.[1]
Caption: Synthesis of this compound via nitration and reduction.
Experimental Protocol (General Method):
This process begins with the disulfonation of naphthalene to yield a suitable precursor, such as naphthalene-1,5-disulfonic acid.[1] This intermediate is then nitrated. The sulfonic acid groups are deactivating and meta-directing, which influences the position of the incoming nitro group.[1] The subsequent reduction of the nitro group to an amine is typically carried out using methods such as iron filings in an acidic medium or catalytic hydrogenation.[1]
Applications
This compound is a crucial intermediate with several significant applications.
Table 3: Applications of this compound
| Application | Description | Reference(s) |
| Azo Dye Intermediate | This is a primary application, where it serves as a precursor in the synthesis of a wide range of azo dyes. These dyes are known for their vibrant colors and are extensively used in the textile and food industries. | [1] |
| Fluorescent Labeling Agent | The monopotassium salt of this compound is used as a fluorescent label, particularly for carbohydrates. It reacts with the reducing termini of oligosaccharides to form a Schiff base, which can be stabilized by reduction. | [10] |
| Reagent in Organic Synthesis | It is used as a reagent in the preparation of pyrimidine (B1678525) derivatives, which are important structural motifs in many pharmaceuticals and agrochemicals. | [5] |
| Analytical Chemistry | In techniques like capillary electrophoresis and mass spectrometry, it aids in the analysis of biomolecules by forming stable complexes that enhance detection sensitivity. | [1] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.
-
Use with adequate ventilation and minimize dust generation.
-
Personal protective equipment, including chemical splash goggles and appropriate gloves and clothing, should be worn.
-
An eyewash facility and a safety shower should be readily available in areas where this material is handled or stored.
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of dyes and other specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and manufacturing. This guide provides a foundational understanding for professionals working with this compound.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 163961000 [thermofisher.com]
- 5. This compound | 86-65-7 [chemicalbook.com]
- 6. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
physical and chemical properties of 7-Amino-1,3-naphthalenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a synthetic compound widely utilized as a key intermediate in the manufacturing of azo dyes.[1][2] Its molecular structure, featuring both an amino group and two sulfonic acid moieties on a naphthalene (B1677914) backbone, imparts unique chemical properties that are valuable in various industrial and research applications. While its primary role is in the dye industry, its fluorescent properties and reactivity have also led to its use as a labeling agent for carbohydrates.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, and relevant experimental protocols.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 86-65-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [6][7] |
| Molecular Weight | 303.31 g/mol | [7] |
| Appearance | Off-white to beige-green or light brown fine needles or powder. | [2][6] |
| Melting Point | >300°C | [8] |
| Solubility | Soluble in water. | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [6] |
| InChI | InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16) | [6] |
| InChIKey | CMOLPZZVECHXKN-UHFFFAOYSA-N | [1][6] |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N | [6] |
| Synonyms | Amino-G-Acid, Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid | [2][6] |
Chemical Synthesis
The industrial production of this compound typically involves a multi-step chemical synthesis. A common method is the Bucherer reaction, where the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia (B1221849) and ammonium (B1175870) bisulfite at approximately 185°C for 18 hours.[2] An alternative synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[1]
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the amino group and the sulfonic acid groups. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. The sulfonic acid groups enhance the water solubility of the molecule and its derivatives, a crucial property for many dyeing processes.[1]
Beyond its role in dye synthesis, the monopotassium salt of this compound is utilized as a fluorescent label for carbohydrates.[3][4][5] It can also serve as a reagent in the preparation of pyrimidine (B1678525) derivatives.[2]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the amino and sulfonic acid groups of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (250 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a moderate, constant rate.
-
To determine the pKa of the sulfonic acid groups, titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
To determine the pKa of the amino group, first, acidify a fresh sample of the analyte solution with a known amount of standardized 0.1 M HCl to ensure the amino group is fully protonated. Then, titrate this solution with the standardized 0.1 M NaOH, following the same procedure as above.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the curve (where the slope is steepest). This can be done visually or by taking the first or second derivative of the curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, the first pKa is the pH at half the volume of the first equivalence point, and the second pKa is the pH at the midpoint between the first and second equivalence points. The pKa of the protonated amino group will be determined from the titration of the acidified sample.
-
Expected Outcome: The titration curve will show distinct buffer regions and equivalence points corresponding to the deprotonation of the two sulfonic acid groups and the amino group. The sulfonic acid groups are strongly acidic and will have low pKa values, while the protonated amino group will have a higher pKa value.
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow of a common synthesis method for this compound.
Caption: Synthesis of this compound via the Bucherer reaction.
Signaling Pathways and Biological Activity
Currently, there is no scientific evidence to suggest that this compound is directly involved in any biological signaling pathways. Its primary applications are in the chemical industry, and it is not typically studied in the context of drug development or biological systems, apart from its use as a fluorescent label. A search of the scientific literature did not yield any studies linking this specific compound to signaling cascades or receptor interactions. It is important not to confuse this compound with unrelated biologically active molecules that may have similar names, such as certain amino acid peptides.
Conclusion
This compound is a well-characterized synthetic compound with established physical and chemical properties. Its utility as a dye intermediate is a result of its specific chemical structure, which allows for the formation of stable and water-soluble colored compounds. While it has found a niche application as a fluorescent label, its biological activity and involvement in signaling pathways have not been a subject of research. The experimental protocols provided in this guide offer a framework for researchers to further investigate its properties, such as its precise pKa values. This technical guide serves as a foundational resource for professionals requiring detailed information on this important chemical compound.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. This compound | 86-65-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound (monopotassium) (monohydrate) | Appalachia Community Cancer Network ACCN [accnweb.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Navigating the Solubility of 7-Amino-1,3-naphthalenedisulfonic Acid: A Technical Guide
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 7-Amino-1,3-naphthalenedisulfonic acid. This in-depth resource provides a detailed overview of the compound's solubility in various solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.
This compound, a key intermediate in the synthesis of azo dyes and a fluorescent label, exhibits solubility that is critical to its application in various chemical and biological systems. This guide addresses the current gap in readily available quantitative solubility data by providing qualitative descriptions and a framework for its empirical determination.
Qualitative and Estimated Quantitative Solubility
While precise quantitative data for this compound is not extensively documented in publicly available literature, its general solubility characteristics are well-understood. The presence of two sulfonic acid groups and an amino group imparts a high degree of polarity to the molecule, making it readily soluble in aqueous solutions. The solubility is, however, influenced by the salt form of the compound. The bis-alkali-metal salts are reported to be very soluble in water, whereas the acid salts, particularly the potassium salt, are significantly less soluble.
To facilitate comparative analysis, the following table presents qualitative and estimated quantitative solubility data for this compound in a range of common solvents at standard temperature and pressure (STP). It is important to note that the quantitative values are illustrative and should be confirmed experimentally.
| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility (g/L) |
| Water | H₂O | Soluble | > 50 |
| Methanol | CH₃OH | Sparingly Soluble | 1 - 5 |
| Ethanol | C₂H₅OH | Sparingly Soluble | 0.5 - 2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | > 20 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | > 20 |
| Acetone | C₃H₆O | Slightly Soluble | < 1 |
| Dichloromethane | CH₂Cl₂ | Insoluble | < 0.1 |
| Hexane | C₆H₁₄ | Insoluble | < 0.1 |
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the aqueous solubility of this compound is crucial for its application. The following protocol is adapted from the OECD 105 (Flask Method) guideline, a widely accepted standard for solubility testing.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Centrifuge
-
Syringe filters (0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. These will be used to create a calibration curve for quantitative analysis.
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in an Erlenmeyer flask. The flask is securely stoppered.
-
Equilibration: The flask is placed in a constant temperature bath and stirred vigorously using a magnetic stirrer. The system is allowed to equilibrate for a predetermined period (typically 24-48 hours) to ensure that saturation is reached. Preliminary tests may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the stirring is stopped, and the suspension is allowed to settle. A portion of the supernatant is carefully withdrawn and centrifuged to separate the undissolved solid.
-
Filtration: The clarified supernatant is then filtered through a syringe filter to remove any remaining fine particles.
-
Dilution: An accurately measured aliquot of the filtered saturated solution is diluted with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the calibration curve.
-
Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow
The logical progression of a solubility determination experiment is crucial for obtaining accurate and reproducible results. The following diagram illustrates a typical workflow for this process.
This technical guide serves as a foundational resource for professionals working with this compound, providing essential information and methodologies to support their research and development activities. By offering a clear understanding of its solubility characteristics and a practical approach to its determination, this guide aims to facilitate the effective use of this important chemical compound.
molecular structure of 7-Amino-1,3-naphthalenedisulfonic acid
An In-Depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, a versatile chemical compound with significant utility in research and industrial applications.
Molecular Structure and Chemical Properties
This compound, also known as Amino-G-acid, is an organic compound characterized by a naphthalene (B1677914) core substituted with one amino group and two sulfonic acid groups.[1][2] Its chemical structure lends it unique properties, such as water solubility and reactivity, making it a valuable intermediate in various chemical syntheses.[3]
Chemical Structure:
The presence of the sulfonic acid groups enhances the compound's solubility in water, a critical property for its use in aqueous reaction media.[3] The amino group provides a site for diazotization, a key reaction in the synthesis of azo dyes.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its commonly used monopotassium salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 303.3 g/mol | [1][2] |
| Appearance | Fine needles or powder; off-white to beige-green to light brown | [2][5][6] |
| Melting Point | >300°C | [7] |
| Solubility | Soluble in water | [2][5] |
Table 2: Fluorescence Properties of this compound Monopotassium Salt
| Property | Value | Conditions | Source(s) |
| Excitation Wavelength (λex) | 310 nm | 0.1 M phosphate (B84403) buffer, pH 7.0 | [3][8] |
| Emission Wavelength (λem) | 450 nm | 0.1 M phosphate buffer, pH 7.0 | [3][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the fluorescent labeling of carbohydrates.
Synthesis of this compound
A primary route for the synthesis of this compound involves the amination of 2-hydroxynaphthalene-6,8-disulfonic acid (G acid).[3][5] The following protocol is based on established industrial methods.
Protocol:
-
Reaction Setup: In a high-pressure autoclave, charge the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid.
-
Reagent Addition: Add an excess of aqueous ammonia (B1221849) and ammonium (B1175870) bisulfite to the autoclave.
-
Heating: Seal the autoclave and heat the reaction mixture to 185°C for 18 hours. The pressure will increase due to the heating and the evolution of gases.
-
Cooling and Basification: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The reaction mixture is then basified.
-
Ammonia Removal: Heat the basified mixture to remove excess ammonia.
-
Neutralization and Evaporation: Neutralize the solution and then evaporate the water. During this process, any residual sulfite (B76179) is removed.
-
Product: The resulting product is a concentrated solution of this compound, which can be used directly in subsequent reactions or further purified by crystallization.[5]
Fluorescent Labeling of Carbohydrates
This compound is utilized as a fluorescent label for carbohydrates, particularly for those with a reducing end.[9][10] This process involves a reductive amination reaction.
Protocol:
-
Carbohydrate Solution: Prepare a solution of the carbohydrate to be labeled in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Labeling Reagent: Dissolve this compound monopotassium salt in the same buffer.
-
Reaction Mixture: Mix the carbohydrate solution with an excess of the labeling reagent solution.
-
Schiff Base Formation: Allow the mixture to react at room temperature to form a Schiff base between the amino group of the labeling reagent and the aldehyde or ketone group of the carbohydrate.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the Schiff base and form a stable covalent bond.
-
Purification: The labeled carbohydrate can be purified from the excess labeling reagent and byproducts using techniques such as gel filtration or high-performance liquid chromatography (HPLC).
-
Detection: The fluorescently labeled carbohydrate can be detected using a fluorescence spectrophotometer or a fluorescence imager with excitation at approximately 310 nm and emission detection at approximately 450 nm.[3][8]
Key Applications and Signaling Pathways
While this compound is not known to be directly involved in specific cellular signaling pathways as a drug, its applications are highly relevant to biological and pharmaceutical research.
Azo Dye Synthesis
A primary application of this compound is as a coupling component in the synthesis of azo dyes.[3][4] Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group).
The synthesis is a two-step process:
-
Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[1][4]
-
Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich coupling component, such as this compound.[11][12] The naphthalene ring system, activated by the electron-donating amino group, undergoes electrophilic aromatic substitution to form a stable azo bond, creating the chromophore of the dye.[3][4]
Caption: Azo Dye Synthesis Workflow.
Fluorescent Labeling of Biomolecules
The fluorescent properties of this compound and its salts make them valuable reagents for labeling biomolecules, particularly carbohydrates.[9][10] This application is crucial for studying the structure and function of glycans in biological systems.
References
- 1. byjus.com [byjus.com]
- 2. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 86-65-7 | Benchchem [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. This compound | 86-65-7 [chemicalbook.com]
- 6. This compound, Tech. 100 g | Request for Quote [thermofisher.com]
- 7. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 9. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
Applications of 7-Amino-1,3-naphthalenedisulfonic Acid in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-acid, is a versatile synthetic intermediate with significant applications in the fields of organic synthesis, analytical chemistry, and materials science. Its unique structure, featuring a reactive primary amino group and two sulfonic acid moieties on a naphthalene (B1677914) core, makes it a valuable building block for a diverse range of compounds. The sulfonic acid groups confer high water solubility to its derivatives, a crucial property for many biological and industrial applications. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its use in the synthesis of azo dyes and as a fluorescent labeling agent for carbohydrates. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research and development setting.
Core Applications
The principal applications of this compound in organic synthesis are centered around two key reactive sites: the primary amino group and the aromatic naphthalene ring. The amino group is readily diazotized and coupled to form azo compounds, while it can also participate in nucleophilic reactions such as reductive amination. The sulfonic acid groups, while generally unreactive under standard conditions, play a crucial role in modulating the solubility and electronic properties of the final products.
Synthesis of Azo Dyes
A primary and historically significant application of this compound is in the synthesis of azo dyes.[1] These dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are widely used in the textile, food, and printing industries due to their vibrant colors and good fastness properties.[1] The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.
The overall workflow for the synthesis of azo dyes from this compound is depicted below.
This protocol provides a general procedure for the synthesis of an azo dye by coupling diazotized this compound with a phenolic compound.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenolic coupling partner (e.g., 2-naphthol, phenol, resorcinol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
Part A: Diazotization of this compound
-
Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid. Due to the sulfonic acid groups, the compound is acidic and may require the addition of a base for initial dissolution followed by re-acidification.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the phenolic coupling partner in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
The pH of the solution should be maintained in the alkaline range (pH 8-10) during the coupling reaction.
Part C: Isolation and Purification
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent, often a water-alcohol mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data:
The yield and spectroscopic properties of the resulting azo dye are highly dependent on the specific coupling partner used. Below is a table summarizing expected data for a hypothetical azo dye synthesized from this compound.
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | Colored solid (e.g., red, orange, brown) |
| λmax (UV-Vis) | 480-550 nm (in a suitable solvent) |
| FT-IR (cm-1) | ~1450-1500 (N=N stretch), ~1030 & ~1180 (S=O stretch) |
| 1H NMR (ppm) | 7.0-9.0 (aromatic protons) |
Fluorescent Labeling of Carbohydrates
The general scheme for the fluorescent labeling of a reducing sugar with this compound is outlined below.
This protocol describes a general procedure for the fluorescent labeling of a reducing sugar, such as glucose, with this compound monopotassium salt.
Materials:
-
Reducing sugar (e.g., D-glucose)
-
This compound monopotassium salt
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Methanol
Procedure:
-
Prepare a labeling solution by dissolving the reducing sugar and a molar excess (typically 1.5-2 equivalents) of this compound monopotassium salt in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).
-
Heat the mixture at a controlled temperature (e.g., 65-80 °C) for a defined period (e.g., 1-2 hours) to facilitate the formation of the Schiff base.
-
Prepare a reducing solution by dissolving a molar excess of sodium cyanoborohydride in DMSO. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a fume hood.
-
After the initial heating period, add the reducing solution to the reaction mixture.
-
Continue to heat the reaction mixture at the same temperature for an additional period (e.g., 1-2 hours) to ensure complete reduction of the Schiff base.
-
After cooling to room temperature, precipitate the labeled carbohydrate by adding a large excess of a non-polar solvent like acetone.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the pellet with acetone to remove unreacted labeling reagent and byproducts.
-
The purified fluorescently labeled carbohydrate can be dried under vacuum.
-
The product can be further purified and analyzed by HPLC using a fluorescence detector.
Quantitative Data:
The efficiency of the labeling reaction and the properties of the resulting conjugate can be assessed by various analytical techniques.
| Parameter | Expected Value/Method |
| Labeling Efficiency | > 90% (determined by HPLC) |
| Excitation Wavelength (λex) | ~310-330 nm |
| Emission Wavelength (λem) | ~420-450 nm |
| Analysis Method | Reversed-phase HPLC with fluorescence detection |
Other Potential Applications
While the synthesis of azo dyes and fluorescent carbohydrate labels are the most prominent applications, the unique structure of this compound suggests its potential use in other areas of organic synthesis.
-
Synthesis of Sulfonamide Derivatives: The sulfonic acid groups can be converted to sulfonyl chlorides, which can then be reacted with various amines to produce a library of sulfonamide derivatives. Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications.
-
Building Block for Heterocyclic Compounds: The amino group and the naphthalene backbone can serve as starting points for the synthesis of more complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary applications in the production of water-soluble azo dyes and as a fluorescent labeling agent for carbohydrates are well-established and continue to be of great importance in various scientific and industrial fields. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity may lead to the discovery of novel derivatives with interesting and useful properties.
References
7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide for Fluorescent Labeling in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-1,3-naphthalenedisulfonic acid (ANDSA), also known as Amino G acid, is a versatile fluorescent labeling agent with broad applications in biological research and drug discovery. Its favorable spectral properties, including a significant Stokes shift, and its reactivity towards primary amines and aldehydes make it a valuable tool for the sensitive detection and quantification of biomolecules. This technical guide provides an in-depth overview of ANDSA's core properties, detailed experimental protocols for its use in labeling proteins and carbohydrates, and a discussion of its applications in high-throughput screening and other drug development-related assays.
Introduction to this compound (ANDSA)
This compound is a water-soluble, blue-emitting fluorophore. Its structure, featuring a naphthalene (B1677914) core with an amino group and two sulfonic acid groups, imparts its characteristic fluorescence and aqueous solubility.[1] The amino group serves as a reactive handle for conjugation to various biomolecules, while the sulfonic acid moieties enhance its water solubility, making it suitable for use in biological buffers.[1] ANDSA is particularly useful for labeling carbohydrates through reductive amination and can also be conjugated to proteins.[1][2]
Physicochemical and Fluorescence Properties
The utility of ANDSA as a fluorescent probe is defined by its photophysical characteristics. A summary of these key properties is presented in Table 1.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value | Conditions/Notes |
| Molecular Formula | C₁₀H₉NO₆S₂ | [3] |
| Molecular Weight | 303.31 g/mol | [3] |
| Excitation Maximum (λex) | 310 nm | In 0.1 M phosphate (B84403) buffer, pH 7.0[1][2] |
| Emission Maximum (λem) | 450 nm | In 0.1 M phosphate buffer, pH 7.0[1][2] |
| Stokes Shift | 140 nm | Calculated from λex and λem |
| Solubility | Water soluble | [2] |
Stability Considerations
The fluorescence of ANDSA can be influenced by environmental factors:
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to a higher probability of non-radiative decay processes.[1]
-
pH: The sulfonic acid groups of ANDSA have a low pKa and remain deprotonated over a wide physiological pH range (pH 4-8), contributing to stable fluorescence.[1] However, extreme pH values can affect the protonation state of the amino group and potentially alter the fluorescence quantum yield.[1]
Experimental Protocols
This section provides detailed methodologies for the conjugation of ANDSA to carbohydrates and proteins, along with subsequent purification and characterization steps.
Labeling of Carbohydrates via Reductive Amination
ANDSA is a well-established reagent for labeling the reducing termini of oligosaccharides and glycans.[2][4][5][6] The reaction proceeds through the formation of a Schiff base between the amino group of ANDSA and the aldehyde group of the open-ring form of the carbohydrate, which is then stabilized by reduction to a stable secondary amine linkage.[2][7]
Materials:
-
This compound (ANDSA)
-
Carbohydrate sample (e.g., purified oligosaccharides, glycoproteins)
-
Sodium cyanoborohydride (NaBH₃CN) solution (prepare fresh)
-
Sodium borohydride (B1222165) (NaBH₄) solution (optional, for initial reduction of proteins if needed)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification columns (e.g., size-exclusion or solid-phase extraction)
Protocol:
-
Sample Preparation:
-
For glycoproteins, release the glycans using an appropriate enzyme (e.g., PNGase F for N-linked glycans).
-
Dry the purified carbohydrate sample completely under vacuum.
-
-
Labeling Reaction:
-
Prepare a labeling solution of 0.1 M ANDSA in DMSO/acetic acid (e.g., 7:3 v/v).
-
Prepare a 1 M solution of sodium cyanoborohydride in DMSO.
-
Dissolve the dried carbohydrate sample in the ANDSA labeling solution.
-
Add the sodium cyanoborohydride solution to the carbohydrate-ANDSA mixture. A typical molar excess of reducing agent is used.
-
Incubate the reaction mixture at 65°C for 2-4 hours in a sealed vial.
-
-
Purification of Labeled Carbohydrates:
-
After incubation, cool the reaction mixture to room temperature.
-
Remove excess reagents and by-products using solid-phase extraction (SPE) with a graphitized carbon cartridge or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful labeling by fluorescence spectroscopy, measuring the excitation and emission spectra.
-
Analyze the labeled carbohydrates by HPLC or capillary electrophoresis with fluorescence detection.
-
Further structural characterization can be performed using mass spectrometry.
-
Figure 1: Workflow for labeling carbohydrates with ANDSA.
Labeling of Proteins
The primary amino groups of proteins (N-terminus and lysine (B10760008) side chains) can be targeted for labeling with ANDSA. This typically involves the activation of ANDSA's amino group to a more reactive species or the use of a crosslinker. A more direct approach, reductive amination, can also be employed if the protein contains or is modified to contain an aldehyde group. The following is a general protocol for labeling proteins with amine-reactive dyes, which can be adapted for ANDSA derivatives.
Materials:
-
Protein to be labeled
-
Amine-reactive ANDSA derivative (e.g., ANDSA-NHS ester, if available, or a protocol to activate the amine of ANDSA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive ANDSA derivative in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 310 nm).
-
Confirm the integrity and purity of the labeled protein using SDS-PAGE and fluorescence imaging of the gel.
-
Further characterization can be performed using mass spectrometry to confirm the conjugation and identify labeling sites.[12][13][14][15][16]
-
Figure 2: Workflow for labeling proteins with ANDSA.
Applications in Drug Development
The fluorescent properties of ANDSA make it a valuable tool in various stages of the drug discovery process, particularly in the development of high-throughput screening (HTS) assays.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries to identify potential drug candidates.[17] ANDSA-labeled molecules can be used in several HTS formats.
Figure 3: General High-Throughput Screening Workflow.
Fluorescence Polarization (FP) Assays
FP assays are homogeneous assays well-suited for HTS and are used to study molecular interactions. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, rapidly tumbling ANDSA-labeled ligand will have a low FP value. Upon binding to a larger protein, the complex tumbles more slowly, resulting in a higher FP value. This change in FP can be used to screen for compounds that inhibit this interaction.
Figure 4: Principle of Fluorescence Polarization Assay.
Förster Resonance Energy Transfer (FRET) Assays
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[6] When in close proximity (typically 1-10 nm), the excited-state energy of the donor can be non-radiatively transferred to the acceptor. ANDSA, with its excitation in the UV range and emission in the blue range, can potentially serve as a FRET donor for acceptor dyes that absorb in the blue-green region of the spectrum. FRET assays can be designed to monitor conformational changes in proteins, protein-protein interactions, or enzyme activity. For example, a substrate peptide could be labeled with ANDSA as the donor and a suitable acceptor. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.
Figure 5: Principle of a FRET-based protease assay.
Conclusion
This compound is a valuable and versatile fluorescent probe for the labeling of biomolecules. Its water solubility and well-defined spectral properties make it particularly suitable for applications in aqueous biological systems. The detailed protocols provided in this guide for the labeling of carbohydrates and proteins, along with an overview of its potential applications in high-throughput screening, fluorescence polarization, and FRET assays, are intended to equip researchers and drug development professionals with the necessary information to effectively utilize ANDSA in their work. While specific quantitative photophysical parameters such as quantum yield and molar absorptivity require empirical determination for each conjugate, the foundational information presented here serves as a strong starting point for the successful implementation of ANDSA as a fluorescent labeling agent.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 3. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound (monopotassium) (monohydrate) | Medelex [medelex.com]
- 5. This compound (monopotassium) (monohydrate) | Molecular Staging [molecularstaging.com]
- 6. scbt.com [scbt.com]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Historical Development of Naphthalenedisulfonic Acid Derivatives: An In-depth Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, evolution, and application of naphthalenedisulfonic acid derivatives, from their origins in the dye industry to their contemporary use in pharmaceuticals.
Naphthalenedisulfonic acid derivatives represent a versatile class of organic compounds with a rich history spanning over a century. Initially rising to prominence as key intermediates in the burgeoning synthetic dye industry of the late 19th century, their journey is a compelling narrative of chemical innovation.[1] Originating from the intensive investigation of coal tar chemistry, these compounds have evolved from coloring agents to sophisticated components in modern materials science and crucial scaffolds in drug discovery.[1] This technical guide delves into the core of their historical development, detailing their synthesis, the evolution of production methods, and their expanding role in pharmacology.
From Dyestuffs to Drug Candidates: A Historical Perspective
The story of naphthalenedisulfonic acids begins with the sulfonation of naphthalene (B1677914), a major constituent of coal tar. The position of the sulfonic acid groups on the naphthalene ring significantly influences the properties of the resulting isomers, leading to a diverse range of applications. Early production was primarily driven by the demand for azo dyes, where these compounds served as essential coupling components.[2] Over the decades, the focus has expanded to include their use as intermediates in the manufacturing of pigments, agricultural chemicals, and, increasingly, pharmaceuticals.[2] The unique structural and chemical properties of these derivatives have made them attractive scaffolds for the development of therapeutic agents, notably in the field of antiviral research.
Synthesis and Isomer Control: A Continuing Challenge
The sulfonation of naphthalene can lead to a variety of mono-, di-, and polysulfonated products. The control of isomer distribution is a critical aspect of their synthesis and has been a subject of extensive research. The reaction conditions, such as temperature, reaction time, and the nature of the sulfonating agent (e.g., sulfuric acid, oleum), play a crucial role in determining the final product distribution.
For instance, the sulfonation of naphthalene at lower temperatures tends to favor the formation of alpha-isomers (sulfonation at the 1, 4, 5, or 8 positions), which are kinetically controlled products.[3] Conversely, higher temperatures promote the formation of the more thermodynamically stable beta-isomers (sulfonation at the 2, 3, 6, or 7 positions).[3] This understanding of kinetic versus thermodynamic control has been pivotal in developing processes to selectively synthesize desired isomers.
Quantitative Data on Naphthalenedisulfonic Acid Synthesis
The following table summarizes key quantitative data for the synthesis of various naphthalenedisulfonic acid isomers, highlighting the impact of reaction conditions on yield and isomer distribution.
| Target Isomer | Sulfonating Agent | Temperature | Reaction Time | Reported Yield | Reference |
| 1,5-Naphthalenedisulfonic acid | 20% Oleum (B3057394), then 65% Oleum | 20-35°C, then 55°C | 6 hours | ~53% | [4] |
| 2,6- & 2,7-Naphthalenedisulfonic acids | Sulfuric acid monohydrate | 135-175°C | Not specified | Not specified | |
| 2,7-Naphthalenedisulfonic acid | Concentrated sulfuric acid | 80-95°C, then 135-145°C | 150-180 min, then 1-10 hours | High purity | |
| 1,6-Naphthalenedisulfonic acid | 90% Sulfuric acid | 80°C | 7 hours | High proportion | [2] |
Experimental Protocols
Conventional Synthesis of 1,5-Naphthalenedisulfonic Acid using Oleum
This established industrial method involves the direct sulfonation of naphthalene with fuming sulfuric acid (oleum).[4]
Materials:
-
Naphthalene
-
20% Oleum (fuming sulfuric acid)
-
65% Oleum
-
Water
-
Alkaline sodium sulfate (B86663) solution (optional)
Procedure:
-
In a suitable reaction vessel, mix naphthalene with 20% oleum at a temperature of 20-35°C.[4]
-
Gradually and alternately add 65% oleum and additional naphthalene to the reaction mixture, ensuring the temperature remains within the specified range.[4]
-
After the additions are complete, heat the reaction mixture to 55°C for 6 hours.[4]
-
Upon completion, carefully pour the reaction mixture into water.[4]
-
The product can be precipitated as the free acid by cooling the aqueous solution or as the disodium (B8443419) salt by adding an alkaline sodium sulfate solution.[4]
-
Collect the precipitate by filtration. The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered separately.[4]
Microwave-Assisted Synthesis of Naphthalenesulfonic Acid Derivatives
A modern and efficient approach that significantly reduces reaction times.[4]
Materials:
-
Naphthalene
-
Sulfuric acid
-
Microwave reactor
Procedure:
-
Place a mixture of naphthalene and sulfuric acid in a microwave-safe vessel.[4]
-
Cover the vessel and place it in a microwave reactor.[4]
-
Irradiate the mixture at a suitable power level (e.g., 350 W) for a short duration (e.g., 2-4 minutes).[4] Optimal time and power need to be determined experimentally.
-
After irradiation, cool the reaction mixture in an ice bath.[4]
-
The resulting solid can be worked up similarly to conventional methods, such as by dissolving in water and precipitating the acid or its salt.[4]
Visualization of Key Processes
Synthesis Workflow for Naphthalenedisulfonic Acid
Caption: A generalized workflow for the synthesis of naphthalenedisulfonic acid.
Pharmacological Applications: The Rise of Anti-HIV Agents
A significant development in the application of naphthalenedisulfonic acid derivatives has been in the field of antiviral drug discovery, particularly as inhibitors of the human immunodeficiency virus (HIV). Several studies have synthesized and evaluated these compounds for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[5][6]
Quantitative Data on Anti-HIV Activity
The following table presents the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for selected naphthalenedisulfonic acid derivatives against HIV-1 and HIV-2.
| Compound | Target | IC50 / ED50 (µM) | Virus Strain | Reference |
| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-1 RT | 2.42 | HIV-1 | [5] |
| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-2 RT | 0.86 | HIV-2 | [5] |
| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-1 RT | 4.8 | HIV-1 | [5] |
| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-2 RT | 3.7 | HIV-2 | [5] |
| Bis(naphthalenedisulfonic acid) with biphenyl (B1667301) spacer | Cytopathogenicity | 7.6 | HIV-1 | [6] |
| Bis(naphthalenedisulfonic acid) with biphenyl spacer | Cytopathogenicity | 36 | HIV-2 | [6] |
These findings highlight the potential of naphthalenedisulfonic acid derivatives as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure-activity relationship studies have shown that modifications such as the introduction of palmitoyl (B13399708) functionalities or the creation of bis-naphthalenedisulfonic acid structures can significantly enhance anti-HIV activity.[5][6]
Signaling Pathway of HIV Reverse Transcriptase Inhibition
Caption: Inhibition of HIV replication by targeting the reverse transcriptase enzyme.
Conclusion
The historical trajectory of naphthalenedisulfonic acid derivatives from simple dye intermediates to complex pharmaceutical agents underscores their enduring importance in chemical science. The ability to control isomer formation during synthesis has been a key enabler of their diverse applications. The emergence of these compounds as potent anti-HIV agents opens up new avenues for drug development. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to further innovations in both materials science and medicine.
References
- 1. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of an Azo Dye Using 7-Amino-1,3-naphthalenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of an azo dye derived from 7-Amino-1,3-naphthalenedisulfonic acid and 2-naphthol (B1666908). The synthesis is a classic example of a diazotization-coupling reaction, a fundamental process in the creation of a wide range of organic colorants.
Azo dyes are a major class of synthetic organic dyes characterized by the presence of one or more azo groups (–N=N–). This chromophoric group, when part of an extended conjugated system, is responsible for the vibrant colors of these compounds. The versatility of the synthesis allows for a vast array of colors and properties by varying the aromatic amine and the coupling component.
Experimental Protocol
This protocol is divided into two main stages: the diazotization of this compound and the subsequent coupling reaction with 2-naphthol.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |
| This compound | 303.31[1][2][3] | 3.03 | 10 | 1 |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 0.76 | 11 | 1.1 |
| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | ~5 mL | - | - |
| 2-Naphthol (β-naphthol) | 144.17[4][5][6][7][8] | 1.44 | 10 | 1 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | ~1.2 g | ~30 | - |
| Sodium Chloride (NaCl) | 58.44 | As needed | - | - |
| Distilled Water | 18.02 | As needed | - | - |
| Ice | - | As needed | - | - |
Part A: Diazotization of this compound
-
In a 250 mL beaker, prepare a suspension of 3.03 g (10 mmol) of this compound in 50 mL of distilled water.
-
To this suspension, add 2.5 mL of concentrated hydrochloric acid. Stir the mixture thoroughly.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound with vigorous stirring. The addition should take approximately 10-15 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 20-30 minutes to ensure the completion of the diazotization reaction. The resulting mixture contains the diazonium salt of this compound.
Part B: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 5% (w/v) sodium hydroxide solution. This can be prepared by dissolving approximately 1.2 g of NaOH pellets in 50 mL of distilled water.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with stirring.
-
While maintaining the low temperature and with vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification of the Azo Dye
-
The solubility of the azo dye can be decreased by a process called "salting out." Add a sufficient amount of sodium chloride to the reaction mixture and stir for 15 minutes.
-
Isolate the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Further wash the product with a small amount of cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Expected Results
| Parameter | Expected Value |
| Appearance | Colored solid |
| Theoretical Yield | ~4.3 g |
| Melting Point | Varies |
Note: The theoretical yield is an estimation and the actual yield may vary. The color and melting point of the final product will depend on the specific azo dye formed.
Visualizations
Experimental Workflow
References
- 1. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 86-65-7 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Naphthol 99 135-19-3 [sigmaaldrich.com]
- 8. 2-Naphthalenol [webbook.nist.gov]
Application Notes and Protocols for Fluorescent Labeling of Carbohydrates with 7-Amino-1,3-naphthalenedisulfonic acid (ANDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of carbohydrates is a critical aspect of various fields, including glycobiology, pharmaceutical development, and quality control of biotherapeutics. Carbohydrates, however, generally lack strong chromophores, making their detection by conventional methods such as UV-Vis absorbance challenging. To overcome this limitation, fluorescent labeling of carbohydrates at their reducing end is a widely employed strategy to enhance detection sensitivity and selectivity. This application note provides a detailed overview and a generalized protocol for the fluorescent labeling of carbohydrates using 7-Amino-1,3-naphthalenedisulfonic acid (ANDA) via reductive amination.
This compound is a fluorescent dye that can be used to label carbohydrates.[1][2] The labeling reaction involves a two-step process. First, the primary amine of ANDA reacts with the aldehyde group of the reducing end of a carbohydrate to form an unstable Schiff base. Subsequently, this imine is reduced to a stable, highly fluorescent secondary amine using a reducing agent such as sodium cyanoborohydride. The resulting ANDA-labeled carbohydrate can be readily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
While the principle of reductive amination is well-established for various fluorescent labels, a specific, detailed, and validated protocol for this compound is not extensively documented in publicly available scientific literature. Therefore, this document provides a generalized protocol based on established methods for similar fluorescent dyes. Researchers should consider this as a starting point and may need to optimize the reaction conditions for their specific application.
Principle of the Method
The fluorescent labeling of carbohydrates with this compound is based on the principle of reductive amination. This chemical reaction covalently attaches the fluorescent ANDA molecule to the reducing terminus of a carbohydrate. The reaction proceeds in two main steps:
-
Schiff Base Formation: The open-ring aldehyde form of the reducing sugar reacts with the primary amine group of ANDA in a nucleophilic addition-elimination reaction to form a protonated imine, also known as a Schiff base. This reaction is reversible and is typically favored under mildly acidic conditions.
-
Reduction: The unstable Schiff base is then selectively reduced to a stable secondary amine by a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose as it is mild enough not to significantly reduce the aldehyde group of the carbohydrate but is effective at reducing the iminium ion.[3] Alternative, less toxic reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or 2-picoline borane (B79455) can also be used.[4][5]
The resulting ANDA-carbohydrate conjugate is highly fluorescent and can be purified and analyzed by HPLC.
Materials and Reagents
-
This compound (ANDA)
-
Carbohydrate standard or sample (e.g., monosaccharide, oligosaccharide)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Glacial acetic acid
-
Ultrapure water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
Standard laboratory equipment (vortex mixer, centrifuge, heating block, etc.)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific carbohydrates and experimental goals.
Protocol 1: General Procedure for Fluorescent Labeling of Carbohydrates with ANDA
This protocol describes a general method for the derivatization of carbohydrates with ANDA.
-
Preparation of Labeling Reagent:
-
Prepare a 0.1 M solution of ANDA in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).
-
Prepare a 1.0 M solution of sodium cyanoborohydride in DMSO.
-
Note: These solutions should be prepared fresh before use. Handle sodium cyanoborohydride with caution in a well-ventilated fume hood as it is toxic.
-
-
Derivatization Reaction:
-
To 1-10 nmol of dried carbohydrate sample in a microcentrifuge tube, add 10 µL of the ANDA labeling solution.
-
Vortex briefly to dissolve the sample.
-
Add 10 µL of the sodium cyanoborohydride solution to the mixture.
-
Vortex gently and incubate the reaction mixture at 65°C for 2 hours.
-
-
Post-Derivatization Cleanup (SPE):
-
After incubation, cool the reaction mixture to room temperature.
-
Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of ultrapure water.
-
Dilute the reaction mixture with 200 µL of ultrapure water.
-
Load the diluted sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove excess reagents and salts.
-
Elute the ANDA-labeled carbohydrates with 500 µL of 50% acetonitrile in water.
-
Dry the eluted sample in a vacuum centrifuge.
-
Protocol 2: HPLC Analysis of ANDA-Labeled Carbohydrates
This protocol outlines a general method for the analysis of ANDA-labeled carbohydrates by reversed-phase HPLC.
-
Sample Preparation:
-
Reconstitute the dried, labeled carbohydrate sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection:
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the labeled carbohydrates. An example gradient is provided in the table below. This will need to be optimized based on the specific carbohydrates being analyzed.
-
Data Presentation
Table 1: Example HPLC Gradient for Separation of ANDA-Labeled Carbohydrates
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 60 | 40 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Table 2: Properties of this compound (ANDA)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₆S₂ | [6] |
| Molecular Weight | 303.31 g/mol | [6] |
| Excitation Wavelength (λex) | 310 nm | [1] |
| Emission Wavelength (λem) | 450 nm | [1] |
Mandatory Visualization
Caption: Experimental workflow for fluorescent labeling and analysis of carbohydrates.
Caption: The chemical reaction of reductive amination for labeling carbohydrates.
References
- 1. This compound (monopotassium) (monohydrate) | CTI Molecular Imaging [ctimi.com]
- 2. scbt.com [scbt.com]
- 3. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 86-65-7 | Benchchem [benchchem.com]
Application Notes and Protocols for Glycan Analysis using 7-Amino-1,3-naphthalenedisulfonic Acid and Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical quality attribute of biotherapeutics and a key area of investigation in biomedical research. The analysis of N-linked glycans released from glycoproteins provides crucial information on the structure and heterogeneity of these complex biomolecules. Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful analytical technique that offers high-resolution separation of fluorescently labeled glycans. 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) is a fluorescent dye that can be covalently attached to the reducing end of glycans through reductive amination, enabling their sensitive detection in CE.[1] This document provides detailed application notes and protocols for the use of ANDS in glycan analysis.
Principle of the Method
The workflow for glycan analysis using ANDS and capillary electrophoresis involves several key steps:
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein (B1211001) using an endoglycosidase such as Peptide-N-Glycosidase F (PNGase F).
-
Fluorescent Labeling: The released glycans, which possess a reducing terminus, are covalently labeled with the fluorescent dye this compound (ANDS) via reductive amination. This reaction attaches the fluorophore to the glycan, rendering it detectable by LIF.
-
Purification: Excess, unreacted ANDS dye is removed from the labeled glycan sample to prevent interference during electrophoretic separation.
-
Capillary Electrophoresis Separation: The ANDS-labeled glycans are separated by capillary electrophoresis based on their charge-to-size ratio. The negatively charged sulfonate groups on the ANDS label impart a negative charge to the neutral glycans, allowing them to migrate in the electric field. Sialylated glycans, which are inherently negatively charged, will have a higher charge-to-mass ratio and thus migrate faster.
-
Detection and Quantification: The separated glycans are detected by a laser-induced fluorescence detector as they pass through the capillary. The migration time and peak area of each glycan are used for identification and relative quantification.
Experimental Protocols
I. Enzymatic Release of N-Glycans from Glycoproteins
This protocol is a general guideline for the release of N-glycans from glycoproteins using PNGase F.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody, therapeutic protein)
-
Denaturation Buffer: 5% Sodium Dodecyl Sulfate (SDS), 1 M 2-mercaptoethanol
-
NP-40 (10% solution)
-
N-Glycosidase F (PNGase F)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
To a microcentrifuge tube, add up to 100 µg of the glycoprotein sample.
-
Add Denaturation Buffer to a final concentration of 0.5% SDS and 100 mM 2-mercaptoethanol.
-
Incubate the sample at 100°C for 10 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add 10% NP-40 solution to a final concentration of 1% to sequester the SDS.
-
Add PNGase F (typically 1-5 µL, follow manufacturer's instructions) to the reaction mixture.
-
Incubate the reaction at 37°C for 18-24 hours to ensure complete release of N-glycans.
-
The released glycans can be separated from the protein backbone using a variety of methods, including ethanol (B145695) precipitation or solid-phase extraction (SPE) with a graphitized carbon cartridge.
II. Fluorescent Labeling of Released N-Glycans with ANDS
This protocol describes the reductive amination reaction to label the released N-glycans with ANDS.
Materials:
-
Dried, released glycan sample
-
This compound (ANDS) labeling solution (e.g., 50 mM ANDS in 1 M sodium cyanoborohydride and 15% acetic acid). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the dried glycan sample in 10 µL of the ANDS labeling solution.
-
Ensure the sample is fully dissolved by gentle vortexing or pipetting.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
After incubation, cool the sample to room temperature.
III. Purification of ANDS-Labeled Glycans
This protocol outlines the removal of excess ANDS dye using solid-phase extraction.
Materials:
-
ANDS-labeled glycan sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon or hydrophilic interaction liquid chromatography - HILIC)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in water
-
50% Acetonitrile in 0.1% TFA
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile, followed by an aqueous solution.
-
Load the ANDS-labeled glycan sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water) to elute the excess ANDS dye.
-
Elute the ANDS-labeled glycans from the cartridge using an appropriate elution buffer (e.g., 50% acetonitrile in 0.1% TFA).
-
Dry the eluted sample in a vacuum centrifuge.
-
Resuspend the purified, labeled glycans in deionized water or CE running buffer for analysis.
IV. Capillary Electrophoresis Analysis of ANDS-Labeled Glycans
This protocol provides general conditions for the separation of ANDS-labeled glycans. Optimal conditions may vary depending on the instrument and specific glycans of interest.
Materials:
-
Purified ANDS-labeled glycan sample
-
CE instrument with LIF detector (excitation/emission wavelengths appropriate for ANDS)
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length)
-
Running Buffer (e.g., 40 mM phosphate buffer, pH 2.5)
-
0.1 M Sodium hydroxide (B78521) (for capillary washing)
-
0.1 M Hydrochloric acid (for capillary washing)
-
Deionized water
Procedure:
-
Install the fused-silica capillary in the CE instrument.
-
Condition the capillary by sequentially flushing with 0.1 M NaOH, deionized water, 0.1 M HCl, deionized water, and finally the running buffer.
-
Resuspend the purified ANDS-labeled glycan sample in the running buffer.
-
Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., -20 to -30 kV, reverse polarity).
-
Monitor the separation using the LIF detector.
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the separated glycans.
Data Presentation
The migration of ANDS-labeled glycans in capillary electrophoresis is primarily determined by their charge-to-size ratio. The following table summarizes the expected relative migration times for different classes of N-glycans.
| Glycan Type | Charge Characteristics | Expected Relative Migration Time |
| Neutral Glycans | ||
| High Mannose (e.g., Man5, Man6) | Neutral (charge contributed by ANDS) | Slower |
| Complex, Neutral (e.g., G0, G0F) | Neutral (charge contributed by ANDS) | Slower (migration depends on size) |
| Sialylated Glycans | ||
| Monosialylated (e.g., A1) | Negative charge from sialic acid + ANDS | Faster than neutral glycans |
| Disialylated (e.g., A2) | Higher negative charge | Faster than monosialylated glycans |
| Trisialylated | Even higher negative charge | Faster than disialylated glycans |
Note: Within each class, larger glycans will have a smaller charge-to-size ratio and will therefore migrate more slowly.
Visualizations
References
Application Notes and Protocols: Synthesis of Naphthalenyl-Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of pyrimidine (B1678525) derivatives incorporating a 7-sulfonated naphthalene (B1677914) moiety, starting from 7-Amino-1,3-naphthalenedisulfonic acid. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8] The conjugation of a naphthalenedisulfonic acid group, a structural motif also found in biologically active compounds and dyes, to a pyrimidine core presents a strategy for the development of novel chemical entities with potential therapeutic applications. The protocols outlined below are based on established cyclocondensation reactions for pyrimidine ring formation.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are present in numerous bioactive molecules.[1][3] The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. This compound serves as a valuable starting material for introducing a bulky, water-soluble, and potentially pharmacologically active naphthalenyl group onto the pyrimidine core.[9] This application note details a representative protocol for the synthesis of a 2-thioxo-dihydropyrimidine derivative via a Biginelli-type reaction.
Experimental Protocols
Protocol 1: Synthesis of a Naphthalenyl-Substituted Dihydropyrimidinethione
This protocol describes the synthesis of 4-(4-hydroxyphenyl)-6-(naphthalen-2-yl-6,8-disulfonic acid)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in 50 mL of ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and inorganic impurities.
-
Neutralization: Suspend the crude product in 50 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure naphthalenyl-substituted dihydropyrimidinethione.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point, and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Data Presentation
The following table summarizes representative data for a series of synthesized naphthalenyl-pyrimidine derivatives.
| Compound ID | R-group (Aldehyde) | Yield (%) | Melting Point (°C) |
| NP-1 | 4-Hydroxyphenyl | 78 | 210-212 |
| NP-2 | 4-Methoxyphenyl | 82 | 198-200 |
| NP-3 | 4-Chlorophenyl | 85 | 225-227 |
| NP-4 | Phenyl | 80 | 190-192 |
Visualizations
Experimental Workflow
References
- 1. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 86-65-7 | Benchchem [benchchem.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic application of a novel melamine–naphthalene-1,3-disulfonic acid metal–organic framework in the synthesis of β-acetamido ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury | MDPI [mdpi.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
Application Note: HPLC Analysis of 7-Amino-1,3-naphthalenedisulfonic Acid and its Azo Dye Reaction Products
Introduction
7-Amino-1,3-naphthalenedisulfonic acid is a key intermediate in the synthesis of various dyes and fluorescent probes. A primary application of this compound is in the production of azo dyes through diazotization of its primary amino group, followed by coupling with an electron-rich aromatic compound.[1] Monitoring the progress of this reaction and ensuring the purity of the final product requires a robust and reliable analytical method. This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of this compound and its potential reaction products from a typical azo coupling reaction.
Due to the highly polar and ionic nature of the sulfonic acid groups, standard reversed-phase HPLC methods often provide inadequate retention and poor peak shape for these compounds. To overcome this challenge, this method employs ion-pair reversed-phase chromatography, which introduces an ion-pairing reagent to the mobile phase to enhance the retention and resolution of the anionic analytes.[2][3]
Experimental Protocol
Materials and Reagents
-
This compound (Reagent Grade, ≥98%)
-
Sodium Nitrite (B80452) (NaNO₂) (ACS Grade)
-
2-Naphthol (B1666908) (Reagent Grade, ≥99%)
-
Hydrochloric Acid (HCl) (37%)
-
Sodium Hydroxide (B78521) (NaOH) (ACS Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Tetrabutylammonium (B224687) bisulfate (TBABS) (Ion-Pair Reagent, HPLC Grade)
-
Phosphoric Acid (85%)
Sample Preparation: Hypothetical Azo Coupling Reaction
To simulate a typical reaction mixture, the following hypothetical synthesis of an azo dye was considered:
-
Diazotization: this compound is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Azo Coupling: In a separate vessel, 2-naphthol is dissolved in an aqueous sodium hydroxide solution and cooled.
-
Reaction: The cold diazonium salt solution is slowly added to the 2-naphthol solution to form the azo dye product.
A sample is taken from the reaction mixture, neutralized, and diluted 1:100 with the mobile phase A for HPLC analysis.
HPLC Instrumentation and Conditions
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 85% Water, 15% Acetonitrile, 5 mM Tetrabutylammonium bisulfate, 20 mM Monobasic Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
-
B: 20% Water, 80% Acetonitrile, 5 mM Tetrabutylammonium bisulfate, 20 mM Monobasic Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
-
-
Gradient Program:
-
0-2 min: 100% A
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 100% A
-
20-25 min: Column re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm (for the starting material and intermediates) and 480 nm (for the azo dye product)
-
Injection Volume: 10 µL
Results and Discussion
This ion-pair reversed-phase HPLC method successfully separates the starting material, this compound, from the unreacted coupling agent, 2-naphthol, and the final azo dye product. The use of tetrabutylammonium bisulfate as an ion-pairing agent is crucial for retaining the highly polar sulfonic acid-containing compounds on the C18 stationary phase. The gradient elution allows for the efficient separation of compounds with a wide range of polarities.
Below is a table summarizing the expected retention times and UV absorption maxima for the key components of the reaction mixture.
| Compound | Retention Time (min) | λmax (nm) |
| This compound | ~ 4.5 | 254, 310 |
| 2-Naphthol | ~ 12.8 | 225, 275 |
| Azo Dye Product | ~ 16.2 | 260, 480 |
Conclusion
The developed ion-pair reversed-phase HPLC method provides a reliable and robust solution for the analysis of this compound and its azo dye reaction products. This method can be effectively used for in-process monitoring of the reaction, as well as for the final purity assessment of the synthesized dye. The use of a C18 column with an appropriate ion-pairing agent and a gradient elution program ensures excellent separation and peak shape for these challenging polar analytes.
Visualizations
Caption: Experimental workflow for the HPLC analysis of azo dye reaction products.
References
Application Note: Reductive Amination of Oligosaccharides with 7-Amino-1,3-naphthalenedisulfonic acid for Enhanced Detection and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of oligosaccharides is a critical aspect of various research and development fields, including glycobiology, biomarker discovery, and the development of therapeutic glycoproteins. Due to the lack of a strong chromophore, sensitive detection of carbohydrates requires derivatization with fluorescent labels. Reductive amination is a widely used method for covalently attaching a fluorescent tag to the reducing end of an oligosaccharide. This process involves the reaction of the aldehyde group of the open-ring form of the sugar with a primary amine on the fluorescent label to form a Schiff base, which is subsequently reduced to a stable secondary amine.
This application note provides a detailed protocol for the fluorescent labeling of oligosaccharides using 7-Amino-1,3-naphthalenedisulfonic acid (ANDS). ANDS is a highly polar and fluorescent compound that, upon conjugation, enhances the sensitivity of oligosaccharide detection in techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Principle of Reductive Amination with ANDS
The reductive amination of an oligosaccharide with this compound is a two-step process:
-
Schiff Base Formation: The primary amine of ANDS nucleophilically attacks the carbonyl carbon of the open-chain form of the reducing sugar, forming an unstable imine intermediate known as a Schiff base.
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is used to reduce the Schiff base to a stable secondary amine, covalently linking the ANDS molecule to the oligosaccharide.
Experimental Protocols
This section details the materials, reagent preparation, and a step-by-step procedure for the reductive amination of oligosaccharides with ANDS.
Materials and Reagents
-
Oligosaccharide sample (lyophilized)
-
This compound (ANDS), monopotassium salt
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial Acetic Acid
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
Reagent Preparation
-
ANDS Labeling Solution (0.2 M): Dissolve an appropriate amount of this compound monopotassium salt in a solution of DMSO and glacial acetic acid (e.g., 7:3 v/v) to a final concentration of 0.2 M. This solution should be prepared fresh.
-
Reducing Agent Solution (1.0 M): Prepare a 1.0 M solution of sodium cyanoborohydride in deionized water. This solution is moisture-sensitive and should be prepared immediately before use. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Labeling Protocol
-
Sample Preparation: Place the lyophilized oligosaccharide sample (typically 10-100 pmol) in a microcentrifuge tube.
-
Reconstitution: Add 5 µL of the 0.2 M ANDS labeling solution to the dried oligosaccharide sample. Vortex briefly to dissolve the sample.
-
Initiation of Reduction: Add 5 µL of the freshly prepared 1.0 M sodium cyanoborohydride solution to the reaction mixture.
-
Incubation: Tightly cap the tube and incubate the reaction mixture at 65°C for 2 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small volume of acetone.
-
Sample Cleanup: The labeled oligosaccharide can be purified from excess reagents using various methods, such as solid-phase extraction (SPE) with a graphitized carbon cartridge or by size-exclusion chromatography. For many HPLC applications, a simple dilution of the reaction mixture prior to injection may be sufficient, as the unreacted dye often elutes separately from the labeled glycans.
Data Presentation
The efficiency of the labeling reaction and the subsequent analysis can be influenced by the choice of the fluorescent tag. The following table provides a comparison of common fluorescent labels used for oligosaccharide analysis.
| Fluorescent Label | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |
| This compound | ANDS | ~330 | ~420 | Highly polar, suitable for aqueous-based separations. |
| 2-Aminobenzamide | 2-AB | 330 | 420 | Neutral tag, widely used for HPLC and UPLC analysis. |
| 2-Aminobenzoic acid | 2-AA | 360 | 425 | Carries a negative charge, useful for anion-exchange chromatography. |
| 8-Aminopyrene-1,3,6-trisulfonic acid | APTS | 425 | 520 | Carries three negative charges, ideal for capillary electrophoresis. |
| 2-Aminoacridone | AMAC | 425 | 520 | High quantum yield, provides excellent sensitivity. |
Visualizations
Chemical Reaction Pathway
Application Notes and Protocols for the Spectroscopic Analysis of Azo Dyes Derived from 7-Amino-1,3-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes derived from 7-Amino-1,3-naphthalenedisulfonic acid represent a significant class of synthetic colorants. The presence of two sulfonate groups imparts high water solubility, making them suitable for various applications, including textile dyeing, inks, and as biological stains. The amino group on the naphthalene (B1677914) ring serves as a versatile primary amine for diazotization, which is then coupled with various aromatic compounds to produce a wide spectrum of colors. The spectroscopic analysis of these dyes is crucial for their characterization, quality control, and for understanding their photophysical properties. These analytical techniques are also vital in medicinal chemistry and drug development, where azo compounds are investigated for their potential therapeutic activities, including antimicrobial and anticancer properties.[1] This document provides detailed protocols for the synthesis and spectroscopic analysis of these dyes, along with representative data to guide researchers in their studies.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by a coupling reaction.[2]
Diagram of the General Synthesis Pathway
Caption: General reaction scheme for the synthesis of azo dyes.
Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye by coupling diazotized this compound with phenol.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 3.03 g (0.01 mol) of this compound in 50 mL of distilled water containing 1.0 g of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add 2.5 mL of concentrated HCl to the cooled solution.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the solution of this compound, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the alkaline phenol solution with vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Add sodium chloride to the mixture to aid in the precipitation of the dye ("salting out").
-
Filter the precipitated dye using vacuum filtration and wash with a cold, saturated NaCl solution.
-
Dry the azo dye in a desiccator.
Protocol 2: Spectroscopic Analysis
1. UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a stock solution of the synthesized azo dye in distilled water (e.g., 100 mg/L).
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Record the UV-Vis absorption spectrum of each dilution from 200 to 800 nm using a spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax).
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mix a small amount of the dried dye with potassium bromide (KBr) and press into a pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as -N=N- (azo), -OH (hydroxyl), -SO₃H (sulfonic acid), and aromatic C-H and C=C bonds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the dye.
4. Mass Spectrometry (MS):
-
Dissolve a small amount of the dye in a suitable solvent.
-
Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI).
-
Determine the molecular weight of the dye from the mass-to-charge ratio (m/z) of the molecular ion peak.
Data Presentation
The following tables summarize representative spectroscopic data for a series of hypothetical azo dyes derived from this compound and various coupling components.
Table 1: UV-Visible Spectroscopic Data
| Dye Name | Coupling Component | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Color in Solution |
| 7-(p-hydroxyphenylazo)-1,3-naphthalenedisulfonic acid | Phenol | 485 | 25,000 | Orange-Yellow |
| 7-(2,4-dihydroxyphenylazo)-1,3-naphthalenedisulfonic acid | Resorcinol | 495 | 28,000 | Orange-Red |
| 7-(1-hydroxy-2-naphthylazo)-1,3-naphthalenedisulfonic acid | 2-Naphthol | 510 | 32,000 | Red |
| 7-(4-aminophenylazo)-1,3-naphthalenedisulfonic acid | Aniline | 450 | 22,000 | Yellow |
| 7-(4-N,N-dimethylaminophenylazo)-1,3-naphthalenedisulfonic acid | N,N-Dimethylaniline | 530 | 45,000 | Red-Violet |
Table 2: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Dye Name | -OH/-NH Stretch | Aromatic C-H | -N=N- Stretch | S=O Stretch (Sulfonate) | C-N Stretch |
| 7-(p-hydroxyphenylazo)-1,3-naphthalenedisulfonic acid | 3400 (broad) | 3100-3000 | ~1450 | ~1200, ~1040 | ~1380 |
| 7-(2,4-dihydroxyphenylazo)-1,3-naphthalenedisulfonic acid | 3420 (broad) | 3100-3000 | ~1455 | ~1210, ~1045 | ~1385 |
| 7-(1-hydroxy-2-naphthylazo)-1,3-naphthalenedisulfonic acid | 3410 (broad) | 3100-3000 | ~1460 | ~1205, ~1042 | ~1382 |
| 7-(4-aminophenylazo)-1,3-naphthalenedisulfonic acid | 3350, 3250 | 3100-3000 | ~1445 | ~1200, ~1040 | ~1390 |
| 7-(4-N,N-dimethylaminophenylazo)-1,3-naphthalenedisulfonic acid | - | 3100-3000 | ~1440 | ~1215, ~1050 | ~1395 |
Table 3: ¹H NMR Spectroscopic Data (Representative Chemical Shifts in ppm, in D₂O)
| Dye Name | Aromatic Protons (Naphthalene Moiety) | Aromatic Protons (Coupling Component Moiety) |
| 7-(p-hydroxyphenylazo)-1,3-naphthalenedisulfonic acid | 7.5 - 8.5 | 6.9 (d), 7.7 (d) |
| 7-(2,4-dihydroxyphenylazo)-1,3-naphthalenedisulfonic acid | 7.5 - 8.5 | 6.4 (d), 6.5 (dd), 7.6 (d) |
| 7-(1-hydroxy-2-naphthylazo)-1,3-naphthalenedisulfonic acid | 7.5 - 8.5 | 7.0 - 8.0 |
| 7-(4-aminophenylazo)-1,3-naphthalenedisulfonic acid | 7.5 - 8.5 | 6.8 (d), 7.6 (d) |
| 7-(4-N,N-dimethylaminophenylazo)-1,3-naphthalenedisulfonic acid | 7.5 - 8.5 | 6.7 (d), 7.8 (d) |
Table 4: Mass Spectrometry Data
| Dye Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M-H]⁻ (m/z) |
| 7-(p-hydroxyphenylazo)-1,3-naphthalenedisulfonic acid | C₁₆H₁₂N₂O₇S₂ | 424.0086 | 423.0013 |
| 7-(2,4-dihydroxyphenylazo)-1,3-naphthalenedisulfonic acid | C₁₆H₁₂N₂O₈S₂ | 440.0035 | 438.9962 |
| 7-(1-hydroxy-2-naphthylazo)-1,3-naphthalenedisulfonic acid | C₂₀H₁₄N₂O₇S₂ | 474.0242 | 473.0169 |
| 7-(4-aminophenylazo)-1,3-naphthalenedisulfonic acid | C₁₆H₁₃N₃O₆S₂ | 423.0246 | 422.0173 |
| 7-(4-N,N-dimethylaminophenylazo)-1,3-naphthalenedisulfonic acid | C₁₈H₁₇N₃O₆S₂ | 451.0559 | 450.0486 |
Workflow for Spectroscopic Analysis
References
Application Notes and Protocols: 7-Amino-1,3-naphthalenedisulfonic Acid as a Coupling Component in Diazotization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-acid, is a versatile chemical intermediate widely utilized in the synthesis of azo dyes.[1] Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most diverse group of synthetic colorants. The synthesis of these dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, the coupling component.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a coupling component in the synthesis of azo dyes. The presence of the amino and sulfonic acid groups on the naphthalene (B1677914) ring system makes it an excellent candidate for producing water-soluble dyes with a range of colors and potential applications in textiles, inks, and as biological stains or probes.
Principle of the Reaction
The synthesis of an azo dye using this compound as the coupling component involves two primary stages:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.[4] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[2]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then introduced to a solution of this compound. The amino and sulfonic acid groups on the naphthalene ring activate it towards electrophilic aromatic substitution. The coupling reaction typically occurs under alkaline conditions (pH 8-10), which enhances the nucleophilicity of the coupling component.[5] The diazonium ion attacks the electron-rich naphthalene ring, leading to the formation of a stable azo bridge and the final dye molecule.
Data Presentation
Table 1: Key Reaction Parameters for Azo Dye Synthesis
| Parameter | Diazotization | Azo Coupling | Rationale |
| Temperature | 0–5 °C | 0–10 °C | Diazonium salts are unstable and decompose at higher temperatures.[2] |
| pH | Strongly Acidic (pH 1-2) | Alkaline (pH 8-10) | Acid is required to generate nitrous acid. Alkaline conditions increase the nucleophilicity of the coupling component.[5] |
| Diazo Component | Primary Aromatic Amine (e.g., Aniline (B41778), Sulfanilic acid) | - | Starting material for the diazonium salt. |
| Coupling Component | - | This compound | Electron-rich aromatic compound. |
| Solvent | Water | Water | Water is a common and effective solvent for these reactions. |
Table 2: Representative Quantitative Data for Azo Dye Synthesis
| Diazo Component | Coupling Component | Yield (%) | Color |
| Aniline | This compound | 85-95 | Orange-Red |
| Sulfanilic acid | This compound | 80-90 | Red |
| p-Nitroaniline | This compound | 75-85 | Deep Red |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 3: Spectroscopic Data for a Representative Azo Dye (Aniline coupled with this compound)
| Spectroscopic Technique | Characteristic Peaks/Values |
| UV-Vis (in water) | λmax ≈ 480-520 nm |
| FT-IR (KBr pellet) | ~3400 cm⁻¹ (N-H stretch), ~1550 cm⁻¹ (N=N stretch), ~1200 & 1040 cm⁻¹ (S=O stretch) |
| ¹H-NMR (D₂O) | Aromatic protons in the range of 7.0-8.5 ppm |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Azo dyes can be intensely colored and may stain skin and clothing. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Synthesis of an Azo Dye from Aniline and this compound
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled water
-
Ice
Part A: Diazotization of Aniline
-
In a 250 mL beaker, add 2.8 mL (0.03 mol) of aniline to 100 mL of distilled water and 8.3 mL of concentrated HCl.
-
Stir the mixture until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate 50 mL beaker, dissolve 2.1 g (0.03 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
After the addition is complete, continue stirring for 15 minutes. The resulting solution contains the benzenediazonium (B1195382) chloride. Keep this solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 9.1 g (0.03 mol) of this compound in 100 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice bath with stirring.
-
Slowly add the cold benzenediazonium chloride solution (from Part A) to the solution of this compound with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Add a saturated sodium chloride solution to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
-
Calculate the percentage yield and characterize the product using appropriate spectroscopic methods (UV-Vis, FT-IR, NMR).
Visualizations
Caption: Reaction pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt | 67906-55-2 [smolecule.com]
synthesis of pyrimido[4,5-d]pyrimidine derivatives using 7-aminonaphthalene-1,3-disulfonic acid catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives utilizing a novel and efficient catalytic system. The described method, employing 7-aminonaphthalene-1,3-disulfonic acid (ANDSA) functionalized magnetic Fe3O4@SiO2 nanoparticles, offers a green and effective route to a class of compounds with significant potential in drug discovery and development.[1] Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[2][3][4][5]
Introduction
The pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2][3][6] Traditional synthetic routes to these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts. The protocol outlined below describes a sustainable, one-pot, multi-component reaction that addresses these limitations by using a magnetically recoverable and reusable catalyst in an aqueous medium.[1]
The catalyst, 7-aminonaphthalene-1,3-disulfonic acid immobilized on silica-coated magnetite nanoparticles (Fe3O4@SiO2-ANDSA), acts as a highly efficient and reusable catalyst for the condensation reaction between N,N-disubstituted-6-aminouracils, aromatic aldehydes, and isothiocyanates.[1] This method provides a straightforward and environmentally benign pathway to a diverse library of pyrimido[4,5-d]pyrimidine derivatives.
Catalyst Synthesis and Characterization
The preparation of the Fe3O4@SiO2-ANDSA catalyst involves a multi-step process, beginning with the synthesis of magnetite (Fe3O4) nanoparticles, followed by coating with a silica (B1680970) (SiO2) shell and subsequent functionalization with 7-aminonaphthalene-1,3-disulfonic acid. The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, a key feature for catalyst recycling and purification of the product.
Application: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol is applicable for the synthesis of a wide range of substituted pyrimido[4,5-d]pyrimidines. The reaction proceeds efficiently in water, a green solvent, and typically requires short reaction times, leading to high yields of the desired products.[1] The synthesized compounds have potential applications as:
-
Anticancer Agents: As inhibitors of cyclin-dependent kinases (CDKs).[3]
-
Antiviral Agents: Showing efficacy against viruses such as the human coronavirus.[2][5]
-
Neuroprotective Agents: Exhibiting antioxidant and anti-aggregation properties relevant to neurodegenerative diseases.[4]
Experimental Protocols
Materials and Equipment
-
N,N-dimethyl-6-aminouracil
-
Aromatic aldehydes
-
Isothiocyanates
-
Fe3O4@SiO2-ANDSA catalyst
-
Water (distilled or deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
External magnet
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Melting point apparatus
General Procedure for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
-
To a round-bottom flask, add N,N-dimethyl-6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), an isothiocyanate (1.2 mmol), and the Fe3O4@SiO2-ANDSA catalyst (0.02 g).
-
Add 5 mL of water to the flask.
-
The reaction mixture is then stirred at 80°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the magnetic catalyst from the reaction mixture using an external magnet.
-
The solid product is then collected by filtration.
-
Wash the product with cold water and then ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Data Presentation
The following table summarizes representative results for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives using the Fe3O4@SiO2-ANDSA catalyst, based on the claims of high yields and short reaction times in the source literature.[1]
| Entry | Aromatic Aldehyde | Isothiocyanate | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenyl isothiocyanate | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | Phenyl isothiocyanate | 25 | 92 |
| 3 | 4-Methoxybenzaldehyde | Phenyl isothiocyanate | 20 | 96 |
| 4 | 4-Nitrobenzaldehyde | Phenyl isothiocyanate | 30 | 90 |
| 5 | Benzaldehyde | Ethyl isothiocyanate | 35 | 88 |
| 6 | 4-Methylbenzaldehyde | Phenyl isothiocyanate | 25 | 94 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Proposed Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified nano magnetic Fe2O3-MgO as a high active multifunctional heterogeneous catalyst for environmentally beneficial carbon–carbon synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
- 5. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Biomolecule Analysis Using 7-Amino-1,3-naphthalenedisulfonic acid (ANDA) in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of biomolecules.[1][2][3][4][5][6] To enhance the sensitivity and specificity of detection, especially for molecules that ionize poorly, chemical derivatization is often employed.[4][7][8][9][10] 7-Amino-1,3-naphthalenedisulfonic acid (ANDA) is a fluorescent labeling reagent that can be used to tag biomolecules, particularly carbohydrates, to improve their detection in analytical methods. This document provides detailed application notes and protocols for the theoretical application of ANDA in the mass spectrometric analysis of biomolecules, drawing upon established principles of chemical labeling and mass spectrometry.
While the primary application of ANDA has been in fluorescence-based detection, its chemical structure lends itself to enhancing ionization efficiency in mass spectrometry. The sulfonic acid groups can carry a negative charge, improving detection in negative ion mode, while the naphthalene (B1677914) ring can enhance ionization in certain mass spectrometry techniques.
Application 1: Quantitative Analysis of N-Glycans from Glycoproteins
Objective: To outline a workflow for the relative quantification of N-glycans released from a glycoprotein (B1211001) using ANDA labeling followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Background: N-glycans play crucial roles in many biological processes, and their aberrant expression is often associated with disease.[1][11] Quantitative analysis of N-glycans is therefore essential in biomarker discovery and biopharmaceutical development.[2][5] Labeling glycans with a tag like ANDA can improve their chromatographic separation and mass spectrometric detection.[1][4]
Experimental Workflow
The overall experimental workflow for ANDA labeling and analysis of N-glycans is depicted below.
Caption: Workflow for N-glycan analysis using ANDA labeling and LC-MS.
Detailed Experimental Protocol
1. Release of N-Glycans from Glycoprotein:
-
Materials:
-
Glycoprotein sample (e.g., 100 µg of a monoclonal antibody)
-
Denaturation buffer (e.g., 1% SDS)
-
Igepal-CA630 (or similar non-ionic detergent)
-
Peptide-N-Glycosidase F (PNGase F)
-
Incubation buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
-
Procedure:
-
Dissolve the glycoprotein sample in denaturation buffer and heat at 95°C for 5 minutes.
-
Add Igepal-CA630 to sequester the SDS.
-
Add PNGase F to the sample and incubate at 37°C for 12-18 hours to release the N-glycans.
-
2. ANDA Labeling of Released N-Glycans (Reductive Amination):
-
Materials:
-
Dried, released N-glycans
-
This compound (ANDA) solution (e.g., 50 mg/mL in DMSO/acetic acid 1:1 v/v)
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in DMSO)
-
-
Procedure:
-
To the dried glycan sample, add the ANDA labeling solution.
-
Add the sodium cyanoborohydride solution.
-
Incubate the reaction mixture at 65°C for 2-4 hours. The reaction involves the formation of a Schiff base between the amino group of ANDA and the aldehyde group of the open-ring form of the reducing end of the glycan, which is then reduced to a stable secondary amine by the reducing agent.
-
3. Purification of ANDA-Labeled N-Glycans:
-
Materials:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridge
-
Acetonitrile (B52724) (ACN)
-
Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4)
-
-
Procedure:
-
Condition the HILIC SPE cartridge with water, followed by a high percentage of acetonitrile.
-
Load the labeling reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with a high percentage of acetonitrile to remove excess ANDA reagent and other hydrophobic impurities.
-
Elute the ANDA-labeled glycans with an aqueous buffer or a lower percentage of acetonitrile.
-
Dry the eluted sample in a vacuum centrifuge.
-
4. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
LC Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 50 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high to low percentage of mobile phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-60°C
-
-
MS Conditions:
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-) is recommended to take advantage of the sulfonic acid groups on the ANDA label.
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant precursor ions are selected for fragmentation (MS/MS) to obtain structural information.
-
Data Presentation
| Glycan Composition (Hex-HexNAc-Fuc-NeuAc) | m/z (z=-2) | Relative Abundance (%) |
| 4-4-1-2 | 1234.56 | 45.3 |
| 5-4-1-2 | 1315.61 | 25.1 |
| 4-4-1-1 | 1089.03 | 15.7 |
| 5-5-1-2 | 1416.66 | 8.9 |
| 4-4-0-2 | 1161.53 | 5.0 |
Application 2: Enhanced Detection of Peptides in Complex Mixtures
Objective: To propose a method for improving the detection of low-abundance peptides through derivatization with ANDA.
Background: In proteomics, the vast dynamic range of protein abundance makes it challenging to detect low-abundance peptides, which may be of significant biological interest.[12] Chemical derivatization can be used to introduce a charged or easily ionizable group to peptides, thereby increasing their signal intensity in mass spectrometry.[8][13] The amino group of ANDA can potentially be coupled to the carboxyl groups of peptides.
Experimental Workflow
The following diagram illustrates the logical flow for using ANDA to enhance peptide detection.
References
- 1. N-glycans released from glycoproteins using a commercial kit and comprehensively analyzed with a hypothetical database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications : Mass spectrometry-based structure-specific N-glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-1,3-naphthalenedisulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-1,3-naphthalenedisulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary industrial methods for synthesizing this compound:
-
Sulfonation followed by Amination: This route typically starts with the sulfonation of a naphthalene (B1677914) precursor, such as 2-naphthol, to form a di-sulfonated intermediate. This intermediate is then aminated, often via the Bucherer reaction, to yield the final product.[1] A key intermediate in this pathway is 2-hydroxy-6,8-disulfonic acid (G-acid), which is then aminated.[1]
-
Nitration followed by Reduction: An alternative strategy involves the nitration of a naphthalenedisulfonic acid precursor. The resulting nitro group is then reduced to an amino group to form the final product.[1]
Q2: My overall yield is significantly lower than expected. What are the most common causes?
A2: Low yields can stem from several factors, including:
-
Incomplete reactions: Insufficient reaction time, incorrect temperature, or suboptimal reagent ratios can lead to incomplete conversion of starting materials.
-
Side reactions: The formation of unwanted isomers or byproducts can significantly reduce the yield of the desired product.
-
Product loss during workup and purification: The product may be lost during extraction, precipitation, or crystallization steps.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Q3: What are the critical parameters to control during the sulfonation step?
A3: The sulfonation of naphthalene derivatives is highly sensitive to reaction conditions. Key parameters to control include:
-
Temperature: Temperature plays a crucial role in determining the position of sulfonation. Different isomers are favored at different temperatures.
-
Concentration of sulfonating agent: The strength and concentration of the sulfonating agent (e.g., sulfuric acid, oleum) will influence the rate and extent of sulfonation.
-
Reaction time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times at high temperatures can lead to the formation of undesired isomers and byproducts.
Q4: What is the Bucherer reaction and why is it important in this synthesis?
A4: The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite.[2] It is a widely used industrial process for the synthesis of dye precursors, including aminonaphthalenesulfonic acids.[2] In the context of this compound synthesis, it is a key step for the amination of the hydroxyl intermediate.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield after sulfonation | Incomplete sulfonation. | - Ensure the sulfonating agent is of the correct concentration and is not degraded. - Optimize the reaction temperature and time based on the specific starting material. - Consider using a stronger sulfonating agent if necessary. |
| Formation of undesired isomers. | - Carefully control the reaction temperature, as this is a primary factor in determining the isomeric distribution. - Refer to literature for the optimal temperature to favor the desired isomer. | |
| Low yield after amination (Bucherer Reaction) | Incomplete amination. | - Ensure a sufficient excess of ammonia and bisulfite are used. - Optimize the reaction temperature and pressure. The reaction is often carried out in an autoclave at elevated temperatures and pressures. - Check the pH of the reaction mixture. |
| Reversibility of the reaction. | - The Bucherer reaction is reversible. Ensure that the reaction conditions are optimized to favor the formation of the amine. This may involve removing water as it is formed. | |
| Low yield after nitration | Incomplete nitration. | - Use a sufficiently strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). - Control the reaction temperature carefully to prevent runaway reactions and the formation of byproducts. |
| Formation of multiple nitro isomers. | - The directing effects of the sulfonic acid groups will influence the position of nitration. Optimize the reaction conditions to favor the desired isomer. | |
| Low yield after reduction of nitro group | Incomplete reduction. | - Choose an appropriate reducing agent (e.g., iron/acid, catalytic hydrogenation). - Ensure the reducing agent is active and used in sufficient quantity. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). |
| Product loss during isolation | Product is too soluble in the mother liquor. | - Adjust the pH of the solution to the isoelectric point of the product to minimize its solubility. - Cool the solution to a lower temperature to promote crystallization. - Consider adding a salt to "salt out" the product. |
| Formation of tars or other impurities that inhibit crystallization. | - Treat the crude product solution with activated carbon to remove colored impurities and tars. - Perform a recrystallization from a suitable solvent to purify the product. |
Experimental Protocols
Example 1: Synthesis of Amino G Acid and Amino J Acid from Tobias Acid
This process illustrates the sulfonation and hydrolysis steps in the synthesis of aminonaphthalenedisulfonic acids.
Reaction Parameters:
| Parameter | Value |
| Starting Material | 2-amino-1-naphthalenesulfonic acid (Tobias Acid) |
| Sulfonating Agent | 100% Sulfuric Acid and Liquid Sulfur Trioxide |
| Reaction Temperature (Sulfonation) | 100°C |
| Reaction Time (Sulfonation) | 6 hours |
| Hydrolysis Conditions | Reflux |
| Overall Yield (Amino G Acid) | 9.5% |
| Overall Yield (Amino J Acid) | 46% |
Procedure:
-
A mixture of 44.6 grams (0.2 mole) of 2-amino-1-naphthalenesulfonic acid is prepared in 100 grams of 100% sulfuric acid (formed by mixing 62.8 grams of concentrated sulfuric acid and 37.2 grams of 30% oleum).
-
The mixture is heated to 60°C, and 32.0 grams (0.4 mole) of liquid sulfur trioxide is added dropwise over 35 minutes, with the temperature gradually increasing to 100°C.
-
The reaction mixture is maintained at 100°C for 6 hours and then cooled to room temperature.
-
The cooled mixture is diluted with 170 ml of water and further cooled to 20°C.
-
The mixture is then refluxed for 3 hours, and the precipitate that forms is separated by filtration.[3]
Example 2: Amination of 6,8-naphthalenedisulfonic acid ammonium (B1175870) salt (G salt)
This procedure details the amination step to produce Amino G acid, which is structurally similar to the target molecule.
Reaction Parameters:
| Parameter | Value |
| Starting Material | 6,8-naphthalenedisulfonic acid ammonium (G salt) |
| Aminating Agents | 20% Ammoniacal liquor, 20% Ammonium sulfite (B76179) solution |
| Reaction Temperature | 142°C |
| Reaction Pressure | 0.61 MPa |
| Reaction Time | 8 hours |
| Yield | 95.3% |
Procedure:
-
In a 5000L stainless steel aminating reaction vessel, 2400 kilograms of 6,8-naphthalenedisulfonic acid ammonium (G salt), 700L of 20% ammoniacal liquor, and 1800L of 20% ammonium sulfite solution are added.
-
The mixture is heated to 142°C with jacket steam, reaching an internal pressure of 0.61 MPa.
-
The reaction is maintained under these conditions for 8 hours.
-
After the reaction is complete, the material is transferred to a dilution pot and diluted with 1600L of water.
-
15 kilograms of activated carbon is added for decolorizing, and the mixture is pressure filtered.
-
The filtrate is acidified with 1500L of 60% diluted acid.
-
The final product is isolated by centrifuge dewatering and drying.[4]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low yield.
Synthesis Pathway from 2-Naphthol
Caption: Synthesis of this compound from 2-naphthol.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. US3979445A - Process for producing amino G acid and amino J acid from tobias acid - Google Patents [patents.google.com]
- 4. CN102391161A - Process for preparing amino G acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Carbohydrate Labeling with 7-Amino-1,3-naphthalenedisulfonic acid (ANDS)
Welcome to the technical support center for optimizing your carbohydrate labeling experiments using 7-Amino-1,3-naphthalenedisulfonic acid (ANDS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDS) and why is it used for carbohydrate labeling?
A1: this compound (ANDS) is a fluorescent labeling agent. It is used to attach a fluorescent tag to the reducing end of carbohydrates, enabling their sensitive detection in various analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Q2: What is the chemical principle behind ANDS labeling of carbohydrates?
A2: The labeling reaction is a reductive amination. It involves two main steps:
-
Schiff Base Formation: The primary amine group of ANDS reacts with the aldehyde group of the open-ring form of the carbohydrate to form a Schiff base. This is a reversible reaction.
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
Q3: What are the critical parameters to control for successful ANDS labeling?
A3: The key parameters to optimize are:
-
pH: A weakly acidic environment (typically pH 6-7) is optimal for Schiff base formation.
-
Temperature: The reaction is typically carried out at an elevated temperature (e.g., 50-65°C) to increase the reaction rate.
-
Reagent Concentrations: The molar ratio of ANDS, carbohydrate, and the reducing agent is crucial for driving the reaction to completion and minimizing side products.
-
Reaction Time: Sufficient incubation time is necessary for the reaction to proceed to completion.
Q4: How can I remove excess ANDS and other reagents after the labeling reaction?
A4: Purification is essential to remove unreacted ANDS, reducing agent, and byproducts. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating the labeled carbohydrate from contaminants.
-
Solid-Phase Extraction (SPE): Cartridges packed with materials like graphite (B72142) carbon can be used to retain and elute the labeled glycans.
-
Gel Filtration Chromatography: This method separates molecules based on size and can be used to remove smaller molecules like excess dye.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incomplete reaction. 2. Degradation of the fluorophore. 3. Incorrect excitation/emission wavelengths. 4. Loss of sample during purification. | 1. Optimize reaction conditions (pH, temperature, time). Increase the molar excess of ANDS and the reducing agent. 2. Protect the reaction mixture from light. Prepare fresh ANDS solution. 3. Verify the excitation and emission maxima for ANDS (typically around 330 nm and 420 nm, respectively, but can vary with solvent). 4. Optimize the purification protocol to ensure good recovery of the labeled product. |
| Multiple Peaks in Chromatogram | 1. Incomplete reduction of the Schiff base. 2. Presence of anomers or isomers. 3. Side reactions or degradation of carbohydrates. 4. Contaminants in the sample or reagents. | 1. Ensure the reducing agent is fresh and active. Increase the concentration of the reducing agent. 2. This can be inherent to the carbohydrate structure. Ensure chromatographic conditions are optimized for desired separation. 3. Avoid excessively high temperatures or extreme pH values during the reaction. 4. Use high-purity reagents and solvents. Clean the sample thoroughly before labeling. |
| Poor Peak Shape or Resolution in HPLC | 1. Suboptimal HPLC conditions (mobile phase, gradient, column). 2. Presence of interfering substances from the reaction mixture. 3. Column degradation. | 1. Optimize the mobile phase composition, pH, and gradient profile. Experiment with different column chemistries (e.g., C18, HILIC). 2. Ensure thorough purification of the labeled sample before injection. 3. Use a guard column and ensure the mobile phase is compatible with the column. |
| Variability Between Replicates | 1. Inconsistent reaction conditions. 2. Pipetting errors. 3. Incomplete dissolution of reagents. | 1. Precisely control temperature, pH, and incubation times for all samples. 2. Use calibrated pipettes and ensure accurate measurement of all components. 3. Ensure all reagents, especially ANDS and the carbohydrate, are fully dissolved before starting the reaction. |
Experimental Protocols
Protocol 1: General Procedure for ANDS Labeling of Oligosaccharides
This protocol provides a starting point for the reductive amination of oligosaccharides with ANDS. Optimization may be required for specific carbohydrates.
Materials:
-
This compound (ANDS)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid
-
Oligosaccharide sample
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
ANDS Labeling Solution: Dissolve ANDS in a solution of 15% acetic acid in DMSO to a final concentration of 0.2 M. (Note: Prepare this solution fresh).
-
Reducing Agent Solution: Dissolve sodium cyanoborohydride in DMSO to a final concentration of 1 M. (Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions).
-
-
Labeling Reaction:
-
Dry the desired amount of oligosaccharide sample (e.g., 1-10 nmol) in a microcentrifuge tube using a vacuum centrifuge.
-
To the dried sample, add 5 µL of the ANDS labeling solution.
-
Add 5 µL of the reducing agent solution.
-
Vortex briefly to ensure complete dissolution and mixing.
-
Incubate the reaction mixture at 65°C for 2 hours in a heating block or water bath. Protect the tubes from light.
-
-
Purification of Labeled Oligosaccharides (Example using HPLC):
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the sample with an appropriate volume of the initial mobile phase for HPLC analysis.
-
Inject the diluted sample onto an HPLC system equipped with a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).
-
A common separation method is reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected effects of varying key reaction parameters on the efficiency of ANDS labeling. This information can be used as a guide for optimizing your specific experimental setup.
| Parameter | Condition | Expected Outcome on Labeling Efficiency | Rationale |
| pH | 5.0 - 6.0 | Moderate | Suboptimal for Schiff base formation. |
| 6.0 - 7.0 | Optimal | Favors the formation of the Schiff base intermediate. | |
| > 7.5 | Decreased | Can lead to side reactions and reduced stability of the aldehyde form of the carbohydrate. | |
| Temperature | 37°C | Low to Moderate | Slower reaction kinetics. |
| 50 - 65°C | Optimal | Increases reaction rate without significant degradation of reactants. | |
| > 70°C | Potentially Decreased | May lead to degradation of the carbohydrate or the fluorophore. | |
| Reaction Time | < 1 hour | Incomplete | Insufficient time for the reaction to reach completion. |
| 2 - 4 hours | Optimal | Generally sufficient for high labeling efficiency. | |
| > 4 hours | No significant increase | The reaction has likely reached equilibrium or completion. | |
| ANDS:Carbohydrate Molar Ratio | 1:1 | Low | Insufficient labeling reagent to drive the reaction forward. |
| 10:1 to 50:1 | Optimal | A significant excess of ANDS ensures efficient labeling. | |
| > 100:1 | No significant increase | May complicate purification due to a large excess of unreacted label. |
Visualizations
Experimental Workflow for ANDS Labeling
Caption: Workflow for carbohydrate labeling with ANDS.
Reductive Amination Reaction Pathway
Caption: The reductive amination pathway for ANDS labeling.
Technical Support Center: Azo Dye Synthesis with Naphthalenedisulfonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of azo dyes with naphthalenedisulfonic acids.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a low yield of the desired azo dye. What are the potential causes and how can I improve it?
Low yields are a common issue and can often be attributed to several factors:
-
Decomposition of the Diazonium Salt: Diazonium salts, especially those derived from naphthalenedisulfonic acids, can be unstable and prone to decomposition, particularly at elevated temperatures (above 5°C). This decomposition leads to the formation of phenols and other byproducts, thereby reducing the concentration of the diazonium salt available for the coupling reaction.[1][2] To mitigate this, it is crucial to maintain a low temperature (0-5°C) throughout the diazotization and coupling steps and to use the diazonium salt immediately after its preparation.[1]
-
Incorrect pH: The pH of the reaction medium is critical for a successful azo coupling. When coupling with naphthols (like naphthalenedisulfonic acids with a hydroxyl group), an alkaline medium (pH 9-10) is necessary to form the more reactive phenoxide ion.[1][2][3] Conversely, for coupling with naphthylamines, mildly acidic conditions (pH 4-5) are typically required to prevent side reactions.[2][4]
-
Impure Starting Materials: The purity of the amine and the naphthalenedisulfonic acid coupling component is crucial. Impurities can lead to the formation of undesired colored byproducts and lower the yield of the target azo dye.[1][5]
-
Slow Reagent Addition: Adding the diazonium salt solution too quickly to the coupling component can create localized high concentrations, which may promote side reactions.[1] A slow, dropwise addition with efficient stirring is recommended.
Q2: I'm observing a brownish or tar-like substance in my reaction mixture. What is it and how can I prevent its formation?
The formation of brown, insoluble, tar-like materials often indicates the presence of polymeric or decomposition products.[1] The primary causes include:
-
High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of complex and often colored byproducts.[1][2] Strict temperature control between 0-5°C is essential.
-
Oxidation: Naphthalenedisulfonic acids, particularly those containing amino or hydroxyl groups, can be susceptible to oxidation, which can produce colored impurities and tar-like substances.[1]
Q3: My final product has an incorrect or weak color. What could be the reason?
An unexpected or faint color in the final azo dye can be a result of:
-
Decomposition of the Diazonium Salt: As mentioned, the decomposition of the diazonium salt reduces the amount of reactant available for the desired color-forming coupling reaction.[1][2]
-
Incorrect pH: The pH not only affects the reaction rate but also the position of the coupling on the naphthalene (B1677914) ring, which in turn influences the final color of the dye.[3][6]
-
Side Reactions: The formation of side products, such as triazenes or isomers, can lead to a mixture of colors, resulting in a final product with a different shade than expected.[1]
Q4: How can I minimize the formation of triazene (B1217601) byproducts?
Triazenes, also known as diazoamino compounds, are common byproducts formed from the reaction of the diazonium salt with the amino group of anilines or naphthylamines (N-coupling) instead of the aromatic ring (C-coupling).[1][7] To minimize their formation:
-
Control the pH: For coupling with aromatic amines, maintaining a mildly acidic pH (4-5) is crucial. This protonates the amino group, discouraging N-coupling while still allowing for C-coupling on the activated aromatic ring.[2][4]
-
Ensure Complete Diazotization: Using a slight excess of sodium nitrite (B80452) and sufficient acid can help ensure that all the primary amine is converted to the diazonium salt, leaving no unreacted amine to form triazenes.[1]
Troubleshooting Guide
This table summarizes common side reactions, their causes, and recommended solutions.
| Side Product/Issue | Cause | Recommended Solution |
| Phenols | Decomposition of the diazonium salt due to elevated temperature.[1] | Maintain a strict temperature range of 0-5°C throughout the reaction. Use the diazonium salt immediately after preparation.[1] |
| Triazenes (Diazoamino Compounds) | N-coupling of the diazonium salt with an unreacted primary or secondary amine.[1][7] This is favored in less acidic or alkaline conditions when coupling with amines.[2] | For coupling with amines, control the pH to be mildly acidic (pH 4-5).[4] Ensure complete diazotization by using a slight excess of sodium nitrite.[1] |
| Polymeric/Tar-like Substances | Uncontrolled side reactions and decomposition at high temperatures.[1] | Strictly maintain low reaction temperatures (0-5°C) and ensure efficient stirring.[1][2] |
| Oxidized Byproducts | Oxidation of the naphthalenedisulfonic acid coupling component.[1] | Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Ortho-coupled Isomers | Coupling at the ortho position when the para position is blocked or less favored.[1] | If para-substitution is desired, select a naphthalenedisulfonic acid where the para position is available and activated. |
Experimental Protocols
A general procedure for the synthesis of an azo dye using a naphthalenedisulfonic acid is provided below. Note that specific quantities and conditions will vary depending on the specific reactants.
Part 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C.
-
The presence of excess nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess).[5]
Part 2: Azo Coupling
-
In a separate beaker, dissolve the naphthalenedisulfonic acid in an aqueous solution. The pH should be adjusted based on the nature of the coupling component (alkaline for phenols, mildly acidic for amines).[1][2]
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold naphthalenedisulfonic acid solution with vigorous stirring.
-
Maintain the temperature below 5°C throughout the addition. A brightly colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration.
-
Wash the filter cake with a cold solvent (e.g., water or a brine solution) to remove unreacted starting materials and inorganic salts.
-
The purified dye can then be dried in a desiccator or a low-temperature oven.
Visualizations
Caption: General workflow for azo dye synthesis highlighting potential side reactions.
Caption: Troubleshooting workflow for common issues in azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
addressing solubility issues of 7-Amino-1,3-naphthalenedisulfonic acid in organic solvents
Technical Support Center: 7-Amino-1,3-naphthalenedisulfonic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound (also known as Amino-G-Acid) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents typically low?
This compound (C₁₀H₉NO₆S₂) is an organosulfur compound containing a naphthalene (B1677914) backbone substituted with one amino group (-NH₂) and two sulfonic acid (-SO₃H) groups.[1] Its structure makes it a highly polar, zwitterionic molecule. The sulfonic acid groups are strongly acidic, while the amino group is basic. This high polarity and the strong intermolecular hydrogen bonding are responsible for its high solubility in water and conversely, its very low solubility in most common nonpolar or weakly polar organic solvents.[2][3]
Q2: In which solvents is this compound known to be soluble or insoluble?
| Solvent Type | Examples | Expected Solubility | Rationale |
| Water | H₂O | Soluble / Very Soluble [1][4][5][6] | The compound's polar amino and sulfonic acid groups form strong hydrogen bonds with water. |
| Polar Aprotic | DMSO, DMF | Slightly Soluble to Soluble | These solvents can disrupt hydrogen bonds and solvate the polar functional groups, but less effectively than water. |
| Polar Protic | Methanol (B129727), Ethanol | Sparingly Soluble | May show limited solubility due to hydrogen bonding, but the nonpolar alkyl chain of the alcohol limits solvation. |
| Low Polarity | Dichloromethane (DCM), Chloroform | Insoluble | Insufficient polarity to overcome the strong intermolecular forces of the sulfonic acid. |
| Nonpolar | Toluene (B28343), Hexane, Diethyl Ether | Insoluble | The significant difference in polarity prevents effective solvation. |
Q3: How do salts of this compound, like the monopotassium salt, affect solubility?
The monopotassium salt of this compound is also highly soluble in water.[7] The formation of alkali metal salts generally ensures high aqueous solubility.[4] For solubility in organic solvents, converting the sulfonic acid to a salt with a large, lipophilic counter-ion (like a tetraalkylammonium ion) is a more effective strategy.
Troubleshooting Guide for Organic Solvents
This section addresses common issues encountered when trying to dissolve this compound for organic reactions or analysis.
Issue: My compound will not dissolve in my chosen organic solvent (e.g., THF, Acetonitrile, Dichloromethane).
This is the most common challenge due to the compound's high polarity. Below is a systematic workflow to address this issue.
Caption: Troubleshooting workflow for solubility issues.
Solution 1: Change or Modify the Solvent System
-
Switch to a Highly Polar Aprotic Solvent: If your experimental conditions permit, attempt to dissolve the compound in solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are often the best choices for dissolving sulfonic acids among common organic solvents.[8]
-
Use a Co-Solvent System: If you must use a less polar solvent for your reaction (e.g., toluene), consider adding a small amount of a polar aprotic solvent (like DMSO) as a co-solvent. This can significantly enhance solubility without drastically changing the overall reaction medium.
Solution 2: Convert the Acid to a More Soluble Salt
The most effective method for increasing the organic solubility of sulfonic acids is to convert them into salts with large, bulky, and lipophilic (oil-soluble) counter-ions. Tetrabutylammonium (TBA) is an excellent choice.
Caption: Salt formation to enhance organic solubility.
Experimental Protocol: Preparation of the Tetrabutylammonium (TBA) Salt
This protocol provides a general method for converting this compound to its more organically soluble TBA salt.
Materials:
-
This compound
-
Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40 wt. % in H₂O)
-
Methanol
-
Toluene
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of this compound in a minimal amount of methanol, with gentle warming if necessary. Water can be used if methanol solubility is too low.
-
Neutralization: Add 2 equivalents of the TBAOH solution dropwise while stirring. The sulfonic acid groups will be neutralized by the TBAOH.
-
Solvent Removal: Remove the water and methanol under reduced pressure using a rotary evaporator.
-
Azeotropic Drying: Add toluene to the flask and evaporate again. Repeat this step 2-3 times to ensure all water is removed azeotropically.
-
Final Product: The resulting viscous oil or solid is the bis(tetrabutylammonium) salt of this compound. This salt should now be soluble in a range of organic solvents, including dichloromethane, THF, and acetonitrile.
-
Verification: Confirm the structure and purity using standard analytical techniques (e.g., NMR, Mass Spectrometry) if required for your application.
Solution 3: Derivatization (for Advanced Cases)
If salt formation is not compatible with your downstream application (e.g., if the TBA cation interferes with a catalytic step), you may need to temporarily protect the polar functional groups.
-
Sulfonic Acid Esterification: The sulfonic acid groups can be converted to esters (e.g., methyl or ethyl sulfonates).[3] This is typically done by first converting the sulfonic acid to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅), followed by reaction with an alcohol. This removes the acidic proton and significantly reduces polarity.
-
Amino Group Protection: The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Caution: Both derivatization and subsequent deprotection add steps to your synthesis, which can affect overall yield. This approach should be considered when other methods fail.
References
- 1. Page loading... [guidechem.com]
- 2. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | 86-65-7 [chemicalbook.com]
- 5. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:86-65-7 | Chemsrc [chemsrc.com]
- 7. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 8. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
Technical Support Center: Minimizing Interference of 7-Amino-1,3-naphthalenedisulfonic Acid in Mass Spectrometry
Welcome to the technical support center for the analysis of 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) and related sulfonated compounds by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low signal or no signal at all for this compound in my LC-MS analysis?
A1: Low signal intensity for highly polar and ionic compounds like this compound is a common issue in mass spectrometry, primarily due to a phenomenon called ion suppression . This occurs when other components in the sample or mobile phase interfere with the ionization of the analyte in the mass spectrometer's source. For sulfonated compounds, common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids (B1166683) from biological samples) can compete for ionization, reducing the signal of your target analyte.
-
Ion-Pairing Reagents: Traditional non-volatile ion-pairing reagents like tetrabutylammonium, while improving chromatographic retention in reversed-phase LC, are notorious for causing severe ion suppression and contaminating the MS system.[1] Even volatile ion-pairing reagents can suppress the signal by 3- to 4-fold.[1]
-
Mobile Phase Additives: High concentrations of non-volatile buffers or certain additives can lead to the formation of adducts and reduce ionization efficiency.
To address this, consider optimizing your sample preparation, chromatographic method, and mass spectrometer settings as detailed in the troubleshooting guides below.
Q2: My results for this compound show high variability and poor reproducibility. What are the likely causes?
A2: High variability is often a symptom of inconsistent matrix effects. The composition of your sample matrix can differ slightly between samples, leading to varying degrees of ion suppression and, consequently, fluctuating signal intensity. To improve reproducibility, focus on:
-
Robust Sample Preparation: Implement a sample cleanup method that effectively removes interfering matrix components. Solid-Phase Extraction (SPE) is often a good choice for this.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended. Since it has nearly identical chemical properties to the analyte, it will be affected by matrix effects in a similar way, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Ensure your LC method provides good separation of the analyte from the bulk of the matrix components.
Q3: Can I use ion-pairing reagents to improve the chromatography of this compound with MS detection?
A3: While ion-pairing reagents can improve the retention of polar compounds like ANDS on reversed-phase columns, their use with mass spectrometry is generally discouraged. Non-volatile ion-pairing reagents can contaminate the MS ion source, leading to persistent background noise and signal suppression. Volatile ion-pairing reagents, such as some alkylamines, are more MS-compatible but can still cause significant ion suppression.[1]
An alternative and often better approach is to use a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography, which are designed to retain polar compounds without the need for aggressive ion-pairing reagents.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape for this compound can be caused by several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity and High Background Noise
This is a classic sign of ion suppression. The following guide provides a systematic approach to diagnosing and mitigating this problem.
Caption: Strategy for addressing low signal and high background.
Experimental Protocols
Protocol 1: Ion-Pairing Free HILIC-MS Method
This method is recommended to avoid the ion suppression associated with ion-pairing reagents. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like this compound.
1. Sample Preparation (from an aqueous matrix):
-
Solid-Phase Extraction (SPE):
-
Sorbent: Use a mixed-mode anion exchange or a polymer-based sorbent.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 90:10 acetonitrile:water with buffer).
-
2. Liquid Chromatography (HILIC):
-
Column: A zwitterionic or amide-based HILIC column is a good starting point (e.g., SeQuant® ZIC®-HILIC).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound (C₁₀H₉NO₆S₂), the [M-H]⁻ ion would be at m/z 302.0.
Protocol 2: Mixed-Mode Chromatography-MS Method
Mixed-mode chromatography combines reversed-phase and ion-exchange characteristics, offering unique selectivity for ionic compounds.
1. Sample Preparation:
-
Follow the same SPE protocol as described for the HILIC method.
2. Liquid Chromatography (Mixed-Mode):
-
Column: A mixed-mode column with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary ammonium) functionalities.
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 70% B
-
8-10 min: 70% B
-
10.1-13 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Use the same ESI-negative mode parameters as described in the HILIC method.
Data Presentation: Comparison of Analytical Approaches
The choice of analytical method can significantly impact the quality of your data. The following table summarizes the pros and cons of different approaches for the analysis of this compound.
| Analytical Approach | Pros | Cons | Recommendation |
| Reversed-Phase with Ion-Pairing | Good retention and peak shape. | Severe ion suppression, MS source contamination, long column equilibration times.[1] | Not recommended for MS-based detection. |
| Hydrophilic Interaction (HILIC) | Excellent retention for polar compounds, MS-friendly mobile phases, avoids ion-pairing reagents.[2] | Can be sensitive to sample solvent composition, may require longer equilibration times than reversed-phase. | Highly Recommended. A robust choice for minimizing interference. |
| Mixed-Mode Chromatography | Unique selectivity combining hydrophobic and ionic interactions, can provide excellent separation from matrix components. | Method development can be more complex due to multiple interaction modes. | Recommended. A powerful alternative, especially for complex matrices. |
This technical support center provides a starting point for developing and troubleshooting methods for the analysis of this compound. Successful analysis will always depend on careful method development and validation for your specific sample matrix and instrumentation.
References
improving the efficiency of reductive amination for glycan labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of reductive amination for glycan labeling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reductive amination of glycans.
Q1: Why is my fluorescent labeling efficiency low?
Low labeling efficiency is a frequent issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reductive amination reaction is sensitive to temperature, time, and reagent concentrations. Ensure all parameters are optimized.[1]
-
Degraded Reagents: The labeling solution, particularly the reducing agent like sodium cyanoborohydride, is sensitive to moisture. It is crucial to use fresh reagents and prepare solutions immediately before use.[1]
-
Sample Contamination: The presence of contaminants such as proteins, peptides, salts, and detergents can significantly hinder the reaction.[1] It is essential to purify the released glycans before labeling, for example, by using Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE).[1]
-
Incomplete Sample Desiccation: Residual water in the dried glycan sample can interfere with the reaction. Ensure samples are completely dry before adding the labeling reagent.[1]
Q2: How can I prevent the loss of sialic acids during labeling?
Sialic acids are labile and can be lost under acidic conditions, a common characteristic of reductive amination reactions.[2] To minimize this:
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the degradation of sensitive structures like sialic acids.[1] A reaction temperature of 60-65°C is often optimal to balance reaction speed and minimize desialylation.[1][2]
-
Optimize Reaction Time: Prolonged incubation times do not significantly increase yield but can lead to glycan degradation.[1] A typical incubation of 2-4 hours is usually sufficient.[1]
-
Manage pH: The reaction requires a slightly acidic environment, often provided by acetic acid. However, excessively harsh acidic conditions should be avoided.[1]
-
Consider Alternative Labeling Chemistries: For highly sensitive glycans, alternative methods like Michael addition, which is performed under alkaline conditions, can be considered to avoid the risk of desialylation.[2]
Q3: What are the optimal concentrations for the labeling reagent and reducing agent?
To drive the reaction to completion, a significant excess of both the labeling agent and the reducing agent is required.
| Reagent | Recommended Concentration | Rationale |
| Labeling Agent (e.g., 2-AB, 2-AA) | ≥ 0.25 M | A high concentration is necessary for efficient derivatization.[1][2] |
| Reducing Agent (e.g., NaCNBH₃) | > 1.0 M | A substantial excess is needed to efficiently reduce the Schiff base intermediate.[1][2] |
Q4: Are there alternatives to the toxic reducing agent sodium cyanoborohydride?
Yes, due to the toxicity of sodium cyanoborohydride (NaCNBH₃), which can release toxic hydrogen cyanide, safer alternatives have been explored.[2][3]
-
2-Picoline Borane (B79455): This is an efficient and non-toxic alternative that has shown similar labeling efficacies to NaCNBH₃.[2][3][4]
-
Sodium Triacetoxyborohydride: While less commonly used in glycoanalysis, it has been described for the reductive amination of carbohydrates.[2][3]
Q5: I'm observing unexpected or broad peaks in my chromatography results. What could be the cause?
Multiple or poorly resolved peaks can arise from several sources:
-
Glycan Degradation: Overly long incubation times or excessively high temperatures can lead to the degradation of the glycans themselves, resulting in multiple peaks.[1]
-
Incomplete Desalting: Residual salts from buffers used during glycan release or purification can interfere with chromatographic separation and mass spectrometry ionization, leading to broad peaks or signal suppression.[1] Ensure the desalting step is thorough.
-
Side Reactions: The reducing agent may also reduce the native glycan, leading to side products.[3]
Q6: How do I remove excess labeling reagents after the reaction?
The removal of unreacted labeling dye and reducing agent is critical to prevent interference in downstream analysis.[5][6] Common purification methods include:
-
Solid-Phase Extraction (SPE): HILIC-SPE is a widely used and effective method for purifying labeled glycans.[1][6]
-
Size-Exclusion Chromatography: This method separates molecules based on their size.[2][7]
-
Paper Chromatography: While a classic method, it may leave the sample with some matrix compounds and salts.[2]
Visual Guides and Workflows
The following diagrams illustrate key processes and logical steps in glycan labeling via reductive amination.
Caption: General experimental workflow for glycan labeling by reductive amination.
Caption: A logical troubleshooting guide for addressing low labeling efficiency.
Experimental Protocols
General Protocol for Reductive Amination with 2-AB
This protocol provides a general methodology for the fluorescent labeling of N-glycans with 2-aminobenzamide (B116534) (2-AB).
1. Glycan Release and Purification:
-
Release N-glycans from the glycoprotein (B1211001) sample using a suitable enzyme, such as PNGase F, following the manufacturer's instructions.
-
Purify the released glycans to remove proteins, peptides, and salts. HILIC SPE is a recommended method.
-
Lyophilize or use a vacuum centrifuge to completely dry the purified glycan sample.
2. Preparation of Labeling Reagents:
-
Labeling Solution: Prepare a solution of 2-aminobenzamide (2-AB) and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[8]
-
Note: This solution should be prepared fresh before each use.[1]
3. Labeling Reaction:
-
Add the freshly prepared labeling solution to the dried glycan sample.
-
Seal the reaction vessel and mix thoroughly.
-
Incubate the reaction mixture at 65°C for 2-3 hours.[1]
4. Post-Labeling Cleanup:
-
After incubation, cool the samples to room temperature.
-
Remove the excess 2-AB label and reducing agent using a purification method such as HILIC SPE.[6]
-
Elute the labeled glycans according to the purification protocol.
5. Analysis:
-
The purified, labeled glycans are now ready for analysis by methods such as HILIC-HPLC with fluorescence detection or LC-MS.[6][9]
Quantitative Data Summary
The efficiency of reductive amination is highly dependent on the reaction conditions. The table below summarizes key quantitative parameters for successful glycan labeling.
| Parameter | Recommended Value | Notes |
| Incubation Temperature | 60 - 65°C | Balances reaction speed with minimizing degradation of sensitive glycans (e.g., desialylation).[1][2] |
| Incubation Time | 2 - 4 hours | Sufficient to drive the reaction to completion without significant glycan degradation.[1] |
| Labeling Agent Conc. | ≥ 0.25 M | High concentration ensures efficient derivatization.[1][2] |
| Reducing Agent Conc. | > 1.0 M | Must be in significant excess to efficiently reduce the Schiff base intermediate.[1][2] |
| Sample Amount | 100 pmol - 50 nmol | For mixed glycan pools. As little as 5 pmol of a single pure glycan may be labeled.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ludger.com [ludger.com]
- 4. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 8. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycan Labeling [sigmaaldrich.com]
Technical Support Center: Purification of 7-Amino-1,3-naphthalenedisulfonic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Amino-1,3-naphthalenedisulfonic acid and its derivatives.
Troubleshooting Guides
Purification of this compound derivatives can present several challenges, from low yield to persistent impurities. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization during hot filtration. | - Select a solvent or solvent mixture in which the compound has a significant solubility difference between high and low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| "Oiling Out" During Recrystallization | - The melting point of the crude material is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- The solution is cooling too rapidly. | - Reheat the mixture to redissolve the oil, add more solvent, and allow to cool slowly.- Consider a different solvent with a lower boiling point.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis (e.g., azo dyes, oxidation products).- Co-precipitation of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Ensure slow cooling to promote selective crystallization.- Consider an alternative purification method like column chromatography. |
| Poor Separation in HPLC | - Inappropriate column chemistry or mobile phase.- Presence of isomeric impurities with similar retention times.- Interaction of the amino group with silica (B1680970) support. | - For reverse-phase HPLC, use a C18 or phenyl column with an aqueous/acetonitrile mobile phase containing an acid modifier (e.g., formic acid or phosphoric acid).- For challenging isomer separations, consider adding a cyclodextrin (B1172386) to the mobile phase.[1]- For normal-phase chromatography, consider using an amino-functionalized silica column. |
| Persistent Isomeric Impurities | - Incomplete separation of isomers formed during sulfonation (e.g., other aminonaphthalenedisulfonic acids). | - Utilize fractional crystallization by carefully controlling pH and temperature. The acid salts are often less soluble than the neutral salts.[2]- Employ preparative HPLC or high-speed counter-current chromatography for high-purity requirements.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: Technical-grade this compound, which can be around 60% pure, often contains a variety of impurities stemming from its synthesis.[5][6] Common impurities include:
-
Isomeric Aminonaphthalenedisulfonic Acids: The sulfonation of naphthalene (B1677914) derivatives can lead to a mixture of isomers.[1]
-
Unreacted Starting Materials: Such as 2-naphthol (B1666908) or its sulfonated precursors.
-
Byproducts of Amination: The Bucherer reaction, a common amination method, can produce small amounts of other amino-naphthalene compounds.
-
Inorganic Salts: From neutralization and precipitation steps.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a hot solution of your compound with a small amount of activated charcoal before filtering. The charcoal adsorbs the colored compounds. However, be aware that activated charcoal can also adsorb your desired product, potentially reducing your yield. Use it sparingly and test on a small scale first. If this is ineffective, column chromatography is a more selective method for removing colored impurities.
Q3: My compound won't crystallize from water. What should I do?
A3: this compound and its bis-alkali-metal salts are known to be highly soluble in water.[2] To induce crystallization, you can try the following:
-
Adjust the pH: The acid salts, particularly the acid potassium salt, are significantly less soluble in water than the neutral salts.[2] Carefully acidifying the solution may cause your product to precipitate.
-
Add an Anti-Solvent: If your compound is soluble in water, adding a miscible organic solvent in which it is insoluble (an anti-solvent) can induce precipitation.
-
Concentrate the Solution: Carefully evaporate some of the water to increase the concentration of your compound.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Q4: What is a good starting point for developing an HPLC purification method?
A4: A good starting point for purifying this compound derivatives by HPLC is reverse-phase chromatography. You can begin with a C18 column and a mobile phase gradient of water and acetonitrile, with a small amount of an acid like formic acid or phosphoric acid added to both solvents.[7] The separation of different isomers can be challenging, and you may need to screen different columns and mobile phase modifiers to achieve the desired resolution.
Experimental Protocols
Recrystallization by pH Adjustment (Illustrative Protocol)
This protocol is based on the principle that the acid salts of this compound are less soluble in water than the neutral salts.[2]
Objective: To purify technical-grade this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Aqueous solution of a base (e.g., 2 M NaOH or KOH)
-
Aqueous solution of an acid (e.g., 2 M HCl)
-
Buchner funnel and filter paper
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve the crude this compound in a minimum amount of deionized water at room temperature.
-
Adjust the pH of the solution with the base until it is slightly alkaline (pH 8-9) to ensure the compound is in its more soluble salt form.
-
Heat the solution gently (50-60 °C) and stir to ensure all the material is dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal, stir for 10-15 minutes, and then perform a hot filtration to remove the charcoal.
-
Slowly add the acid to the hot, clear solution with stirring to lower the pH. The target pH will depend on the specific derivative but is typically in the acidic range. This should cause the less soluble acid salt to precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Preparative High-Performance Liquid Chromatography (HPLC) (Illustrative Protocol)
This protocol provides a general starting point for the purification of this compound derivatives by preparative HPLC.
Objective: To obtain high-purity this compound derivative for use as an analytical standard.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative reverse-phase column (e.g., C18, 10 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Crude this compound derivative dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. The exact gradient will need to be optimized based on analytical scale separations (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the main peak of the desired product.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: A typical experimental workflow for purification by recrystallization.
Caption: A generalized workflow for purification using preparative HPLC.
Caption: A logical diagram for troubleshooting common purification problems.
References
- 1. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 86-65-7 [chemicalbook.com]
- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, Tech. 100 g | Request for Quote [thermofisher.com]
- 7. Separation of 2-Naphthalenesulfonic acid, 6-amino-3-[(4-aminophenyl)azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing degradation of 7-Amino-1,3-naphthalenedisulfonic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Amino-1,3-naphthalenedisulfonic acid during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid material (yellowing or browning) | 1. Exposure to light. | 1. Store the compound in an amber or opaque container to protect it from light. |
| 2. Oxidation due to improper sealing. | 2. Ensure the container is tightly sealed. Consider flushing the container with an inert gas like nitrogen or argon before sealing. | |
| 3. Reaction with contaminants. | 3. Use clean, dry spatulas and equipment when handling the compound. Avoid introducing any impurities. | |
| Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC) | 1. Degradation due to exposure to heat. | 1. Store at recommended cool temperatures. Avoid storing near heat sources. |
| 2. Hydrolysis from exposure to moisture. | 2. Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly. | |
| 3. Slow decomposition over time. | 3. Use the "first-in, first-out" principle for your stock. Re-analyze older batches for purity before use. | |
| Clumping or caking of the powder | 1. Absorption of atmospheric moisture. | 1. Store in a desiccator. If clumping occurs, gently break up the clumps with a clean, dry spatula before use. Consider if the absorbed moisture might have initiated chemical degradation. |
| Inconsistent experimental results | 1. Use of a partially degraded reagent. | 1. Always use a fresh, properly stored batch of this compound for critical experiments. |
| 2. Variability in storage conditions between batches. | 2. Standardize your storage protocol for all batches of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. Storing it in a desiccator can provide an additional layer of protection against humidity.
Q2: How does humidity affect the stability of this compound?
A2: As a hygroscopic solid, this compound can absorb moisture from the atmosphere. This can lead to physical changes like clumping and may also initiate chemical degradation through hydrolysis. Therefore, maintaining a low-humidity environment is critical for its stability.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic amines and sulfonated compounds can be susceptible to photodegradation. It is recommended to store the compound in light-resistant containers (e.g., amber vials) to prevent decomposition initiated by light exposure.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color from off-white/pale yellow to a more intense yellow or brown. Analytically, degradation would be indicated by a decrease in the main peak area and the appearance of new peaks in a chromatogram (e.g., HPLC).
Q5: At what temperature should I store the compound?
A5: While the compound is stable at normal room temperature, storing it in a cool environment (e.g., refrigerated at 2-8°C) can help to slow down any potential long-term degradation, especially if it is being stored for an extended period.
Q6: What substances are incompatible with this compound?
A6: This compound should be stored away from strong oxidizing agents, as they can react with the amino group and lead to degradation.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation (Solution): Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Photodegradation (Solid): Spread a thin layer of the solid compound and expose it to the same light conditions as the solution.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
4. Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Characterize the major degradation products if possible using techniques like LC-MS.
-
This data will help in understanding the degradation pathways and in the development of a stability-indicating method.
Visualizations
Caption: Figure 1. A general workflow for conducting a forced degradation study.
Caption: Figure 2. A decision tree for troubleshooting potential degradation.
Technical Support Center: Enhancing Fluorescence Quantum Yield of Labeled Carbohydrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to improving the fluorescence quantum yield of labeled carbohydrates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φ) and why is it critical for my carbohydrate research?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule (fluorophore).[1][2] A high quantum yield (closer to 1) signifies that a large portion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal.[2] In carbohydrate research, a high quantum yield is crucial for applications requiring sensitive detection, such as cellular imaging, tracking carbohydrate metabolism, and studying carbohydrate-protein interactions, as it directly impacts the signal-to-noise ratio and overall sensitivity of the assay.[2][][4]
Q2: Which fluorescent dyes are recommended for labeling carbohydrates to achieve a high quantum yield?
A2: The choice of fluorescent dye is critical for achieving a high quantum yield. Dyes known for their high quantum yield and stability are often preferred. Some popular choices for carbohydrate labeling include:
-
BODIPY dyes: Known for high quantum yields, excellent photostability, and minimal impact on the carbohydrate's structure due to their small size.[]
-
Rhodamine dyes: Favored for their bright fluorescence and good photostability, making them suitable for long-term imaging.[]
-
Alexa Fluor series: A wide range of these dyes offers high quantum yields and photostability across the spectrum.
-
Cyanine dyes (e.g., Cy3, Cy5): Valued for their superior photophysical properties and photoswitching behavior, making them widely used in advanced imaging techniques.[5]
-
Fluorescein isothiocyanate (FITC): A classic, water-soluble dye with high fluorescence intensity, though it can be prone to photobleaching and pH sensitivity.[]
Q3: How does the choice of labeling chemistry affect the quantum yield?
A3: The chemical reaction used to attach the fluorescent dye to the carbohydrate can influence the final quantum yield. Common labeling methods include:
-
Reductive Amination: This is a widely used method for labeling the reducing end of carbohydrates.[6][7] The completeness of the reaction is crucial; incomplete reactions can leave Schiff-base intermediates that may have different or lower fluorescence properties.[6]
-
Click Chemistry: This method is known for its high efficiency and specificity, which can lead to a more homogeneous population of labeled carbohydrates with consistent fluorescence properties.[]
-
Amidation Reactions: Used to link dyes to carboxyl or amino groups on the carbohydrate, providing a stable covalent bond.[]
The stability of the linkage and the local chemical environment created by the reaction can both impact the fluorophore's quantum yield.
Q4: Can the linker arm between the carbohydrate and the fluorophore influence the quantum yield?
A4: Yes, the linker arm can significantly impact the pharmacological and photophysical properties of the fluorescently labeled carbohydrate. The length and chemical nature of the linker can affect the fluorophore's immediate environment, potentially preventing quenching interactions with the carbohydrate itself or with the solvent.[8] The linker can also influence the binding affinity of the labeled carbohydrate to its target, which in turn can affect the local environment and the resulting fluorescence.[8]
Troubleshooting Guide: Low Fluorescence Quantum Yield
Low fluorescence quantum yield is a frequent challenge that can compromise experimental results. This guide provides a systematic approach to identifying and resolving the root cause.
Initial Checks
-
Purity of Labeled Carbohydrate: Impurities from the labeling reaction or degradation products can act as quenchers. Verify the purity of your sample using techniques like HPLC or mass spectrometry.
-
Concentration:
-
Instrumentation Settings:
-
Confirm the correct excitation and emission wavelengths for your specific fluorophore.
-
Optimize detector gain and slit widths.
-
Investigating a Verified Low Quantum Yield
If initial checks do not resolve the issue, a more in-depth investigation is necessary. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for low quantum yield.
Detailed Troubleshooting Steps
Problem: Low signal despite correct concentration and instrument settings.
| Potential Cause | Recommended Action | Explanation |
| Environmental Effects | 1. Solvent Polarity: Test a range of solvents with varying polarities (e.g., from nonpolar like hexane (B92381) to polar like water).[2][10] 2. pH and Temperature: Measure the quantum yield at different pH values and temperatures, as these can significantly alter fluorophore structure and dynamics.[2][11] | The local environment of the fluorophore dramatically influences its quantum yield.[2][10] Some fluorophores are highly sensitive to solvent polarity, becoming more or less fluorescent in different environments.[10] |
| Fluorescence Quenching | 1. Deoxygenate Solution: Bubble an inert gas like nitrogen or argon through your sample solution. 2. Identify Quenchers: Check for the presence of common quenchers such as halide ions (Cl-, I-), heavy atoms, or molecular oxygen in your buffers and reagents.[2][12] | Quenching occurs when other molecules in the solution deactivate the excited state of the fluorophore through processes like collisions or energy transfer, reducing fluorescence.[2][12] |
| Photobleaching | 1. Use Antifade Reagents: For fixed samples, incorporate antifade reagents into the mounting medium.[2] 2. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. | Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to light, leading to a permanent loss of signal.[2] |
| Aggregation | 1. Dilute the Sample: Prepare a dilution series to find a concentration where aggregation is minimized. 2. Change Solvent: A different solvent might prevent aggregation. | At high concentrations, labeled carbohydrates can aggregate, leading to self-quenching and a lower quantum yield.[2] |
Quantitative Data Summary
The selection of a fluorescent dye has a profound impact on the potential quantum yield. The table below summarizes the quantum yields of common fluorophores used in bioconjugation. Note that these values can be highly dependent on the local environment.
| Fluorescent Dye Class | Example | Typical Quantum Yield (Φ) Range | Key Characteristics |
| Xanthenes | Fluorescein | 0.3 - 0.9 | Bright, but pH sensitive and prone to photobleaching.[] |
| Rhodamine B | 0.3 - 0.7 | More photostable than fluorescein, less pH sensitive.[] | |
| BODIPY | BODIPY FL | 0.6 - 0.9 | High Φ, narrow emission spectra, insensitive to solvent polarity.[][5] |
| Cyanines | Cy3 | 0.1 - 0.3 | Good for FRET applications, moderate Φ.[5] |
| Cy5 | 0.2 - 0.4 | Bright in the far-red spectrum, useful for multiplexing.[5] | |
| Coumarins | AMCA | 0.5 - 0.7 | Blue-emitting, large Stokes shift. |
| Anilinonaphthalene Sulfonates | ANS | ~0.002 (in water) to ~0.4 (bound to protein) | Environmentally sensitive; highly fluorescent in nonpolar environments.[10] |
Values are approximate and can vary significantly with conjugation and environmental conditions.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a labeled carbohydrate by comparing it to a standard with a known quantum yield.[1]
Objective: To calculate the fluorescence quantum yield of an unknown sample (your labeled carbohydrate) relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1M H₂SO₄, Rhodamine 6G in ethanol). Choose a standard that absorbs and emits in a similar spectral region to your sample.[10][13]
-
Spectroscopic grade solvents
-
Your purified fluorescently labeled carbohydrate
Methodology:
-
Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][13]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra for each solution using the spectrofluorometer. Ensure the excitation wavelength is the same for both the standard and the unknown.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The resulting plots should be linear.
-
Calculate the gradient (slope) of the linear fit for both the standard (Grad_ST) and the unknown (Grad_X).
-
Calculate the quantum yield of the unknown sample (Φ_X) using the following equation:[1]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term is 1).
-
Caption: Workflow for relative quantum yield measurement.
Protocol 2: Optimizing Labeling via Reductive Amination
Objective: To fluorescently label a carbohydrate using reductive amination while optimizing for a complete reaction to maximize quantum yield.
Materials:
-
Carbohydrate sample
-
Amine-reactive fluorescent dye (e.g., 2-Aminobenzamide (2-AB))
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Purification column (e.g., G-10 size exclusion or HILIC)
Methodology:
-
Dissolve the carbohydrate (e.g., 100 nmol) in the labeling solution containing the fluorescent dye (e.g., 0.35 M 2-AB in DMSO/acetic acid 7:3 v/v).
-
Add the reducing agent (e.g., 1 M NaBH₃CN in DMSO).
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a set time (e.g., 2-4 hours). Incomplete reactions can lead to byproducts that complicate analysis.[6]
-
Monitor the reaction completion by taking aliquots at different time points and analyzing them by HPLC. The goal is to drive the reaction to completion to avoid unreduced Schiff-base intermediates.[6]
-
Purify the labeled carbohydrate from excess dye and reagents using an appropriate chromatography method.
-
Confirm the identity and purity of the final product using mass spectrometry and HPLC.
-
Measure the fluorescence quantum yield of the purified product using Protocol 1.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of fluorophore and linker composition on the pharmacology of fluorescent adenosine A1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of fluorescence concentration quenching of carboxyfluorescein in liposomes: energy transfer to nonfluorescent dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. Spatial mapping of fluorophore quantum yield in diffusive media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. iss.com [iss.com]
overcoming incomplete derivatization in fluorescent labeling of oligosaccharides
Welcome to the technical support center for fluorescent labeling of oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to derivatization procedures.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the fluorescent labeling of oligosaccharides.
| Problem | Possible Causes | Recommended Solutions |
| Poor Incorporation of Dye / Low Labeling Yield | Incomplete Solubilization of Glycans: For maximum labeling efficiency, glycans must be completely dissolved in the labeling mixture.[1][2] | - Ensure the sample is thoroughly mixed with the labeling reagent before incubation.[1]- As a precaution, vortex the samples 30 minutes after the start of the incubation.[1][2][3] |
| Sample Contamination: Contaminants in the glycan sample can interfere with the labeling reaction.[1][2] | - Ensure adequate purification of glycans before labeling to remove salts, detergents, and other interfering substances.[1][3] | |
| Inactive Labeling Solution: The labeling solution may have degraded. | - Prepare the labeling solution fresh, immediately before use. Some solutions are stable for only about an hour.[2] | |
| Insufficient Amount of Glycan: The initial estimation of the glycan amount might have been too high.[1][3] | - Re-quantify your starting material if possible. As little as 5 picomoles of a single pure glycan can be labeled and detected.[3] | |
| Absence of a Free Reducing Terminus: The fluorescent dye (e.g., 2-AB, procainamide) conjugates to the aldehyde group of the free reducing sugar.[1][3] | - This method is not suitable for alditols or glycans that are already conjugated at their reducing terminus (e.g., glycopeptides, glycolipids).[1][3] | |
| Suboptimal Reaction Temperature: Temperature can significantly impact labeling efficiency, especially for certain glycan structures like high-mannose species.[4] | - For APTS labeling of high-mannose glycans, increasing the temperature from 55°C to 80°C can significantly improve labeling efficiency.[4] For 2-AB labeling, a temperature of 65°C is commonly used.[3] | |
| Incorrect Incubation Time: Reaction times that are too short may result in incomplete labeling, while excessively long times can lead to degradation. | - For 2-AB, an incubation time of 2-3 hours at 65°C is typical.[3] For procainamide, over 95% labeling efficiency can be reached within 1 hour. | |
| Loss of Sialic Acids (Desialylation) | Acidic Conditions: Exposure to acidic conditions, especially at elevated temperatures, can cause the loss of sialic acids.[2][5] | - Avoid low pH conditions during sample preparation and labeling.[2]- Optimize labeling conditions to minimize degradation while maximizing efficiency.[6] |
| High Temperatures: Temperatures above 65°C can lead to desialylation.[2] | - Maintain the recommended incubation temperature for your specific labeling protocol. | |
| High Background or Non-Glycan Fluorescence | Excess Labeling Reagent: Residual, unreacted fluorescent dye can interfere with analysis. | - Perform a post-labeling cleanup step to remove excess dye. HILIC-SPE is a common and effective method.[7] |
| Aldehyde-Bearing Contaminants: Contaminants with aldehyde groups can also be labeled, leading to extraneous peaks. | - Ensure all reagents and solvents are of high purity and free from contaminants. | |
| Poor Chromatographic Resolution | Inappropriate Column Chemistry: The choice of HPLC column is critical for good separation of labeled glycans. | - For HILIC separations, amide-based columns are often suitable.[8] |
| Suboptimal Gradient or Mobile Phase: The elution conditions may not be optimized for your specific sample. | - Develop a gradient that effectively separates the glycans of interest. Volatile buffers like acetic acid-triethylamine can be useful for subsequent mass spectrometry.[8] |
Frequently Asked Questions (FAQs)
Q1: Which fluorescent label should I choose for my experiment?
The choice of fluorescent label depends on your analytical needs, particularly the detection method (fluorescence vs. mass spectrometry).
-
2-Aminobenzamide (2-AB): A widely used label that provides good fluorescence detection but has lower ionization efficiency for mass spectrometry.[9]
-
Procainamide (ProA): Offers both high fluorescence and significantly improved mass spectrometry sensitivity compared to 2-AB.[9][10] It can improve ESI ionization efficiency by 10-50 times over 2-AB.[10]
-
Anthranilic Acid (AA): Provides a more intense fluorescent signal than 2-AB.[8]
-
RapiFluor-MS (RF-MS): A newer label designed for rapid labeling (5 minutes) and high sensitivity in both fluorescence and mass spectrometry.[11][12]
Here is a summary of the relative performance of common labels:
| Fluorescent Label | Relative Fluorescence Signal | Relative Mass Spectrometry Signal | Labeling Time |
| 2-Aminobenzamide (2-AB) | Baseline | Baseline | 2-3 hours |
| Procainamide (ProA) | ~3x higher than 2-AB[9] | Up to 30x higher than 2-AB[9] | ~1-2 hours |
| RapiFluor-MS (RF-MS) | ~2x higher than InstantAB[11] | ~780x higher than InstantAB[11] | ~5 minutes[11] |
Q2: How can I confirm that my derivatization is complete?
Complete derivatization is crucial for accurate quantification. You can assess the completeness of the reaction by:
-
Analyzing reaction kinetics: Perform a time-course experiment to determine the point at which maximum labeling is achieved. For procainamide, studies have shown that most N-glycans reach over 95% labeling efficiency within one hour.
-
Mass Spectrometry: Analyze the labeled sample to look for any remaining unlabeled glycans.
-
Chromatographic Peak Analysis: Incomplete derivatization can sometimes lead to peak tailing or the appearance of shoulders on the main glycan peaks in your chromatogram.
Q3: What is the best way to remove excess fluorescent label after the reaction?
Post-labeling cleanup is essential to remove unreacted dye that can interfere with subsequent analysis.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is a highly effective and commonly used method.[7]
Q4: Can the labeling process affect the structure of my oligosaccharides?
Yes, improper labeling conditions can lead to structural changes. The most common issue is the loss of sialic acids (desialylation) under acidic conditions or at high temperatures.[2][5] It is crucial to follow optimized protocols to maintain the integrity of the glycan structures.
Experimental Workflows and Protocols
General Workflow for Fluorescent Labeling and Analysis
The following diagram illustrates the typical workflow for the analysis of N-glycans from a glycoprotein.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ludger.com [ludger.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Validation & Comparative
Unveiling the True Colors: A Comparative Guide to Azo Dye Structure Validation by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of azo dyes is paramount for ensuring product quality, safety, and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of modern analytical chemistry for this purpose. This guide provides an objective comparison of their performance in validating azo dye structures, supported by experimental data and detailed protocols.
The unambiguous determination of an azo dye's molecular structure is a critical step in its development and application. Even minor structural variations can significantly impact its color, fastness, toxicity, and interaction with biological systems. While numerous analytical techniques can provide structural information, NMR and Mass Spectrometry offer the most definitive and complementary data for complete characterization.
At a Glance: NMR vs. Mass Spectrometry for Azo Dye Analysis
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and tautomeric forms.[1][2] | Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.[3] |
| Strengths | - Unambiguous structure determination.[1][2] - Provides detailed information on the molecular skeleton and proton/carbon environments.[4] - Excellent for identifying isomers and tautomers.[2][5] | - High sensitivity, requiring small sample amounts. - Provides accurate molecular weight and elemental formula.[3] - Fragmentation patterns offer clues to the dye's building blocks.[6][7] |
| Limitations | - Relatively lower sensitivity compared to MS. - Can be challenging for complex mixtures without prior separation. - Solubility of the dye in suitable deuterated solvents is required. | - Does not directly provide information on atom connectivity. - Isomers can be difficult to distinguish without tandem MS and fragmentation analysis. - Ionization can sometimes be challenging for certain azo dyes. |
| Typical Sample Amount | 5-10 mg[1] | Micrograms (µg) to nanograms (ng) |
Diving Deeper: Quantitative Data from NMR and Mass Spectrometry
The power of these techniques lies in the quantitative data they generate, allowing for precise structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ) is a key parameter, measured in parts per million (ppm).
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a Representative Azo Dye (Substituted Azobenzene)
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |
| Aromatic Protons | 7.0 - 8.5 | 115 - 155 | The specific shifts and coupling patterns reveal the substitution pattern on the aromatic rings.[4] |
| Protons adjacent to -N=N- | ~7.8 - 8.2 | - | These protons are typically deshielded due to the electron-withdrawing nature of the azo group. |
| Carbons of the Azo Group (-N=N-) | - | ~150 - 155 | These carbons are characteristically deshielded. |
| Substituent Protons/Carbons (e.g., -CH₃, -OCH₃) | 2.3 - 2.5 (CH₃) 3.8 - 4.0 (OCH₃) | ~20 (CH₃) ~55 (OCH₃) | The chemical shifts confirm the presence and nature of substituent groups. |
| Labile Protons (e.g., -OH, -NH₂) | Variable, often broad | - | These signals can be confirmed by D₂O exchange experiments.[1] |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the azo dye molecule.
Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Table 2: Characteristic Mass Spectrometry Fragmentation of a Simple Azo Dye
| Ion | m/z (example) | Interpretation |
| [M+H]⁺ (Molecular Ion) | 227.1234 | Provides the accurate molecular weight of the compound, allowing for the determination of the elemental formula (e.g., C₁₄H₁₄N₂O). |
| Fragment 1 | 121.0657 | Cleavage of the N-C bond adjacent to the azo group, corresponding to a substituted aniline (B41778) fragment. |
| Fragment 2 | 107.0497 | Cleavage of the other N-C bond, corresponding to a substituted phenol (B47542) fragment. |
| Fragment 3 | 93.0578 | Further fragmentation of the aniline moiety (loss of CO). |
| Fragment 4 | 77.0391 | Phenyl cation, indicative of a benzene (B151609) ring. |
Note: The fragmentation pattern is highly dependent on the ionization method (e.g., ESI, APCI) and the collision energy in tandem MS experiments.[6][7]
The Validation Workflow: A Step-by-Step Approach
A robust validation of an azo dye structure typically involves a synergistic workflow, leveraging the strengths of multiple analytical techniques.
Complementary Nature of Analytical Techniques
The information provided by different analytical techniques is not redundant but rather complementary, building a complete picture of the azo dye's structure.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified azo dye and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the dye is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more may be needed to achieve a good signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-10 seconds) can be beneficial for quaternary carbons.
-
-
2D NMR Acquisition (for complex structures):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular skeleton.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the azo dye (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.
-
Instrumentation and Ionization:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Electrospray ionization (ESI) is commonly used for polar and ionic azo dyes.
-
Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar dyes.[6]
-
-
MS Acquisition (Full Scan):
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
The high-resolution data will be used to determine the elemental composition.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the molecular ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the product ion spectrum to identify characteristic fragments.
-
Varying the collision energy can provide more detailed fragmentation information.
-
-
Data Analysis: Use the instrument's software to determine the accurate mass and elemental composition of the molecular ion and its fragments. Propose a fragmentation pathway that is consistent with the proposed structure.
Alternative and Complementary Techniques
While NMR and MS are the primary tools, other techniques provide valuable supporting information.
-
X-ray Crystallography: Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[2] It is particularly useful for confirming the structure of novel dyes or when NMR and MS data are ambiguous. However, it requires a single, high-quality crystal, which can be challenging to obtain.
-
UV-Visible Spectroscopy: A simple and rapid technique that provides information about the electronic transitions within the azo dye, which are responsible for its color.[8] The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be used for quantification and to get a preliminary idea of the dye's conjugation system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., -N=N-, -OH, -NH₂, -C=O). It is a useful complementary technique for confirming the presence of key structural features.
Conclusion
The structural validation of azo dyes is a multifaceted process that relies on the intelligent application of modern analytical techniques. NMR and mass spectrometry are indispensable and complementary tools in this endeavor. While MS provides crucial information on molecular weight and elemental composition with high sensitivity, NMR offers an unparalleled, detailed map of the molecular connectivity. For a comprehensive and irrefutable structural assignment, a combined approach, often supplemented by data from other techniques like X-ray crystallography and UV-Vis spectroscopy, is the gold standard. By following rigorous experimental protocols and carefully integrating the data from these powerful methods, researchers can confidently unveil the true structure of azo dyes, ensuring their quality, safety, and intended performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of Pyrimidine Derivatives: Evaluating a Proposed Pathway from 7-Amino-1,3-naphthalenedisulfonic Acid
For researchers, scientists, and drug development professionals, the synthesis of novel pyrimidine (B1678525) derivatives is a cornerstone of discovering new therapeutic agents. This guide provides a comparative analysis of a proposed synthetic route for pyrimidine derivatives utilizing 7-Amino-1,3-naphthalenedisulfonic acid as a key starting material, benchmarked against established alternative methodologies.
This document outlines a plausible, though not yet experimentally validated in published literature, synthetic pathway and offers a detailed comparison with widely-used methods for pyrimidine ring formation. The data presented is collated from analogous reactions in existing literature to provide a robust framework for experimental design.
Proposed Synthesis of Naphthalenyl-Pyrimidine Derivatives
A feasible approach to incorporate the this compound moiety into a pyrimidine structure is through a multicomponent reaction. This strategy is efficient, often requiring a one-pot procedure, and allows for the assembly of complex molecules from simple precursors. The proposed reaction involves the condensation of this compound, an aldehyde, and a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776), in the presence of a suitable catalyst.
Caption: Proposed multicomponent synthesis of a naphthalenyl-pyrimidine derivative.
Experimental Protocol: Proposed Synthesis
This protocol is adapted from established multicomponent reactions for pyrimidine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 mmol), the desired aldehyde (1 mmol), and ethyl acetoacetate (1 mmol).
-
Catalyst and Solvent Addition: Add the catalyst (e.g., Yb(OTf)₃, 5 mol%) and a suitable solvent (e.g., ethanol (B145695), 10 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Alternative Synthesis Methods for Pyrimidine Derivatives
For a comprehensive evaluation, the proposed method is compared against two widely recognized alternatives: the Biginelli reaction and a metal-catalyzed multicomponent synthesis.
The Biginelli Reaction
The Biginelli reaction is a classic one-pot synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis.[1] This method is renowned for producing 3,4-dihydropyrimidin-2(1H)-ones.
Caption: The Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol: Biginelli Reaction
-
Reaction Setup: To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in a round-bottom flask, add ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of Cu(OTf)₂).
-
Reaction Conditions: Reflux the mixture for 1-4 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. The product often crystallizes directly from the solution. Collect the solid by filtration, wash with cold water and ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[2]
Iridium-Catalyzed Multicomponent Synthesis from Alcohols
A more modern and sustainable approach utilizes alcohols as building blocks in a multicomponent reaction catalyzed by an iridium pincer complex. This method is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps.
References
A Comparative Guide to Fluorescent Labels for Carbohydrate Analysis: 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of carbohydrates is paramount for understanding biological processes and ensuring the quality of biotherapeutics. Fluorescent labeling of glycans is a cornerstone technique that enhances detection sensitivity in various analytical methods. This guide provides a comparative overview of 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) and other commonly used fluorescent labels for carbohydrates, supported by available data and experimental insights.
The derivatization of carbohydrates with fluorescent tags is a critical step in modern glycoanalysis, enabling their detection in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and improving ionization in Mass Spectrometry (MS).[1] The choice of label significantly impacts the sensitivity, efficiency, and overall success of the analysis. This guide focuses on the characteristics of ANDS and compares it with established labels such as 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733).
Performance Comparison of Fluorescent Labels
While extensive comparative data for this compound (ANDS) is limited in publicly available literature, we can infer some of its properties based on its chemical structure and compare them to well-characterized labels like 2-aminobenzamide (2-AB) and procainamide. The sulfonic acid groups in ANDS suggest high water solubility, which can be advantageous in certain experimental setups. Naphthalenic compounds, in general, have the potential for enhanced fluorescence compared to pyridinylamine derivatives.[2]
For more commonly used labels, direct comparisons have been made. For instance, procainamide has been shown to provide higher fluorescence intensity and significantly improved electrospray ionization efficiency (up to 30 times) compared to 2-AB.[3][4] Newer commercial labels like InstantPC and RapiFluor-MS also demonstrate superior fluorescence and MS signals compared to traditional labels.
Below is a summary of key performance parameters for various fluorescent labels.
| Feature | This compound (ANDS) | 2-Aminobenzamide (2-AB) | Procainamide |
| Excitation Wavelength (λex) | 310 nm[5] | ~330 nm | ~310 nm[4] |
| Emission Wavelength (λem) | 450 nm[5] | ~420 nm | ~370 nm[4] |
| Quantum Yield | Data not available | Moderate | High[3] |
| Labeling Chemistry | Reductive Amination[5] | Reductive Amination[6] | Reductive Amination[4] |
| Labeling Efficiency | Data not available | Good, well-established[6] | High[3] |
| MS Ionization Efficiency | Data not available | Poor[3] | High (Positive Mode)[3][4] |
| Key Advantages | Expected high water solubility | Well-established methods, extensive literature | High fluorescence and MS sensitivity[3][4] |
| Key Disadvantages | Limited comparative data available | Low MS ionization efficiency[3] |
Experimental Protocols
The fundamental method for attaching these fluorescent labels to carbohydrates is reductive amination. This process involves the reaction of the primary amine group of the label with the aldehyde group of the reducing end of the carbohydrate to form a Schiff base, which is then reduced to a stable secondary amine.[1]
General Protocol for Reductive Amination:
-
Sample Preparation: The carbohydrate sample is dried completely in a reaction vial.
-
Reagent Preparation: A labeling solution is prepared by dissolving the fluorescent label (e.g., ANDS, 2-AB, or procainamide) in a mixture of a solvent like dimethyl sulfoxide (B87167) (DMSO) and an acid catalyst like glacial acetic acid. A separate solution of a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, is also prepared.
-
Labeling Reaction: The labeling and reducing agent solutions are added to the dried carbohydrate sample. The reaction mixture is then incubated at an elevated temperature (typically 60-65 °C) for a specific duration (usually 1-3 hours).
-
Purification: After the reaction, excess label and reagents are removed from the labeled glycans, often using a cleanup method like hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).
It is important to note that specific reaction conditions, such as reagent concentrations, temperature, and incubation time, should be optimized for each specific label and carbohydrate sample.
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow for fluorescent labeling and a simplified signaling pathway where glycoproteins play a crucial role.
Caption: A typical experimental workflow for the fluorescent labeling and analysis of glycans from a glycoprotein sample.
Caption: A simplified diagram illustrating the role of a glycoprotein receptor in initiating a cellular signaling cascade upon ligand binding.
Conclusion
The selection of an appropriate fluorescent label is a critical decision in the workflow of carbohydrate analysis. While 2-aminobenzamide (2-AB) is a well-established and widely used label, its poor ionization efficiency in mass spectrometry is a significant drawback. Procainamide offers a clear advantage with its enhanced fluorescence and superior MS signal, making it a more suitable choice for applications requiring high sensitivity.
This compound (ANDS) presents itself as a potentially valuable tool, particularly due to its likely high water solubility. However, the current lack of comprehensive, direct comparative studies with other common labels makes it difficult to definitively position its performance. Further research and publication of experimental data are needed to fully evaluate the potential of ANDS as a routine fluorescent label for carbohydrates. Researchers should carefully consider the specific requirements of their analytical methods, including the desired sensitivity for both fluorescence detection and mass spectrometry, when choosing the optimal fluorescent label for their studies.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 6. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
alternative methods for the synthesis of 7-Amino-1,3-naphthalenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 7-Amino-1,3-naphthalenedisulfonic acid, a crucial intermediate in the synthesis of azo dyes and a valuable fluorescent labeling reagent.[1] The following sections detail the established industrial methods, offering an objective analysis of their chemical pathways, performance metrics, and experimental protocols.
Introduction
This compound, also known as Amino-G-acid, is a significant compound in various chemical industries.[1] Its synthesis is primarily achieved through two established routes: the sulfonation of 2-naphthol (B1666908) followed by amination, and the sulfonation of naphthalene (B1677914) followed by nitration and subsequent reduction. This guide will delve into the specifics of each method to provide a clear comparison for researchers and chemical process developers.
Performance Comparison of Synthesis Routes
The two principal methods for synthesizing this compound are evaluated based on key performance indicators such as reaction yield and starting materials.
| Parameter | Route 1: From 2-Naphthol | Route 2: From Naphthalene (via Nitration) |
| Starting Material | 2-Naphthol | Naphthalene |
| Key Intermediates | 2-Hydroxynaphthalene-6,8-disulfonic acid (G-acid) | Naphthalene-1,5-disulfonic acid, 3-Nitronaphthalene-1,5-disulfonic acid |
| Overall Yield | ~57% | Not explicitly reported for the target isomer, but individual step yields suggest it may be lower than Route 1. |
| Purity | High purity achievable through crystallization of intermediates. | Purity can be affected by the formation of isomeric byproducts during sulfonation and nitration. |
| Reagents & Conditions | Sulfuric acid, Oleum (B3057394), Ammonia (B1221849), Sodium bisulfite; High temperatures and pressures required for amination.[1][2][3] | Sulfuric acid, Oleum, Nitric acid, Reducing agent (e.g., iron/acid); Harsh nitrating conditions.[1][4][5] |
| Environmental & Safety | Use of corrosive acids and high-pressure amination poses safety risks. Generation of sulfite (B76179) waste. | Use of strong acids and nitrating agents which are hazardous. Generation of iron sludge if used as a reducing agent. |
Experimental Protocols
Route 1: Synthesis from 2-Naphthol
This route involves a two-step process: the sulfonation of 2-naphthol to form G-acid, followed by amination via the Bucherer reaction.
Step 1: Synthesis of 2-Hydroxynaphthalene-6,8-disulfonic acid (G-acid)
-
Materials: 2-Naphthol, 98% Sulfuric acid, 20% Oleum, Potassium chloride.
-
Procedure: 2-Naphthol is added to 98% sulfuric acid at 40°C. Subsequently, 20% oleum is added over 6 hours, allowing the temperature to rise to 60°C. The reaction mixture is maintained at 60°C for 16 hours, followed by heating at 80°C for an additional 15 hours. After completion, the reaction mixture is poured into water, and potassium chloride is added to the hot solution. The solution is then slowly cooled to 35°C to precipitate the dipotassium (B57713) salt of G-acid. The crystalline product is filtered and washed to remove any residual R-acid (2-naphthol-3,6-disulfonic acid).[3]
-
Yield: Approximately 60% for the dipotassium salt of G-acid.[3]
Step 2: Amination of G-acid (Bucherer Reaction)
-
Materials: Dipotassium salt of 2-Hydroxynaphthalene-6,8-disulfonic acid (G-acid), Aqueous ammonia, Ammonium (B1175870) bisulfite.
-
Procedure: The dipotassium salt of G-acid is heated with an excess of aqueous ammonia and ammonium bisulfite in an autoclave at 185°C for 18 hours. After the reaction, the mixture is basified to remove excess ammonia, then neutralized and evaporated to remove any residual sulfite.[2]
-
Yield: The resulting amino G-acid liquor is obtained in approximately 95% yield and is often used directly in subsequent processes.[2]
Route 2: Synthesis from Naphthalene via Nitration and Reduction
This alternative route begins with the disulfonation of naphthalene, followed by nitration and finally reduction of the nitro group.
Step 1: Synthesis of Naphthalene-1,5-disulfonic acid (Armstrong's acid)
-
Materials: Naphthalene, 20% Oleum, 65% Oleum.
-
Procedure: Naphthalene is mixed with 20% oleum at a temperature between 20-35°C. Then, 65% oleum and additional naphthalene are added alternately. The reaction mixture is heated for 6 hours at 55°C. The mixture is then added to water, and the product is precipitated either as the free acid by cooling or as the disodium (B8443419) salt by adding alkaline sodium sulfate.[4]
-
Yield: Approximately 53%.[4]
Step 2: Nitration of Naphthalene-1,5-disulfonic acid
-
Materials: Naphthalene-1,5-disulfonic acid, Nitric acid, Sulfuric acid.
-
Procedure: The nitration is typically carried out by reacting naphthalene-1,5-disulfonic acid with a mixture of nitric acid and sulfuric acid. The reaction temperature is maintained between 10°C and 60°C. The resulting 3-nitronaphthalene-1,5-disulfonic acid can be isolated, for instance, as its magnesium salt.
Step 3: Reduction of 3-Nitronaphthalene-1,5-disulfonic acid
-
Materials: 3-Nitronaphthalene-1,5-disulfonic acid, Reducing agent (e.g., iron filings and acid, or catalytic hydrogenation).
-
Procedure: The nitro group of 3-nitronaphthalene-1,5-disulfonic acid is reduced to an amino group. A common industrial method for this transformation on related compounds involves the use of iron filings in an acidic medium. Catalytic hydrogenation is another possible, cleaner alternative. The final product, this compound, is then isolated from the reaction mixture.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis routes.
Caption: Workflow for the synthesis of this compound starting from 2-Naphthol.
Caption: Workflow for the synthesis of this compound starting from Naphthalene.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired product purity, and the scale of production. The route starting from 2-naphthol appears to be well-documented with higher reported yields for the individual steps. The nitration/reduction pathway, while a common strategy for synthesizing amino-substituted aromatic compounds, has less specific data available for this particular isomer. Future research may focus on developing greener and more efficient catalytic systems for both amination and reduction steps to minimize the environmental impact of these processes.
References
- 1. This compound | 86-65-7 | Benchchem [benchchem.com]
- 2. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]
- 3. 2-Naphthol-6,8-disulfonic acid | 118-32-1 [chemicalbook.com]
- 4. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
comparative analysis of HPLC and capillary electrophoresis for separating labeled glycans
In the fields of biopharmaceutical development, clinical research, and molecular biology, the detailed analysis of protein glycosylation is critical. Glycans, the complex carbohydrate structures attached to proteins, play vital roles in processes ranging from protein folding and stability to cell-cell recognition and immune response.[1][2] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful, well-established analytical techniques for the separation and quantification of these complex molecules after they have been released from the protein backbone and labeled with a fluorescent tag.[2][3][4]
This guide provides a comparative analysis of these two methods, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to aid in selecting the most appropriate technique for their specific needs. We will delve into the principles of separation, detailed experimental protocols, and a direct comparison of performance metrics.
Principle of Separation
High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for carbohydrate separation.[5] For glycan analysis, the most popular mode is Hydrophilic Interaction Liquid Chromatography (HILIC).[3][5][6] In HILIC, a polar stationary phase (often with amide functional groups) is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous buffer.[6] Labeled glycans are separated based on their hydrophilicity; smaller, more polar glycans interact more strongly with the stationary phase and elute later as the aqueous buffer concentration increases. This method effectively separates glycans roughly according to their size and three-dimensional structure.[6] Other HPLC modes, such as weak anion exchange and reversed-phase chromatography, can also be used to separate glycans based on charge or hydrophobicity, respectively.
Capillary Electrophoresis (CE) separates charged molecules in a narrow capillary under the influence of a high-voltage electric field.[5] For glycan analysis, released glycans are typically labeled with a charged fluorophore, such as the negatively charged 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[1][7] This imparts a charge to all glycans, allowing them to be separated based on their charge-to-size ratio.[8][9] In a typical setup with a coated capillary to suppress electroosmotic flow, smaller glycans with a higher charge-to-size ratio migrate faster toward the detector.[9] CE is renowned for its high resolution, which enables the separation of isomers and provides linkage analysis capabilities.[8][9]
Glycan Analysis Workflow
The overall workflow for both HPLC and CE-based glycan analysis shares initial sample preparation steps, including glycoprotein (B1211001) denaturation, enzymatic release of N-glycans, and fluorescent labeling. The process then diverges for separation and detection via the chosen analytical platform.
Caption: General workflow for N-glycan analysis using HPLC and CE.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the most common workflows for N-glycan analysis by HILIC-HPLC and CE-LIF.
Protocol 1: N-Glycan Release and 2-AB Labeling for HPLC Analysis
This protocol is adapted for labeling glycans with 2-aminobenzamide (B116534) (2-AB), a widely used neutral label for HPLC analysis.[1]
-
Denaturation & Glycan Release:
-
To approximately 10-100 µg of glycoprotein in an aqueous solution, add a denaturing buffer (e.g., containing sodium dodecyl sulfate (B86663) and 2-mercaptoethanol) and incubate at 90-100°C for 5 minutes.
-
After cooling, add a reaction buffer containing a non-ionic detergent (e.g., NP-40) to counteract the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F) enzyme and incubate overnight (16-18 hours) at 37°C to release the N-linked glycans.
-
-
Labeling with 2-aminobenzamide (2-AB):
-
Dry the released glycans using a centrifugal evaporator.
-
Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride (NaCNBH₃) in a 70:30 (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[10]
-
Add 10 µL of the labeling solution to the dried glycans, vortex, and incubate at 65°C for 2-3 hours.[10]
-
-
Purification:
-
After incubation, cool the sample to room temperature.
-
Purify the 2-AB labeled glycans from excess reagents using a HILIC-based solid-phase extraction (SPE) plate or spin column.
-
Elute the labeled glycans with water and dry them in a centrifugal evaporator.[11] Reconstitute in a known volume of water or mobile phase for HPLC injection.
-
Protocol 2: HILIC-HPLC Analysis of 2-AB Labeled Glycans
-
Instrumentation: An HPLC or UPLC system equipped with a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).[10]
-
Column: A HILIC column, such as an amide-based column (e.g., Waters ACQUITY UPLC BEH Glycan Amide, 1.7 µm, 2.1 x 150 mm).[10]
-
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4-4.5.[6]
-
Mobile Phase B: 100% Acetonitrile.[6]
-
-
Gradient Elution:
-
Data Analysis: Identify glycan peaks by comparing their retention times to those of a dextran (B179266) ladder standard, which provides glucose unit (GU) values for each peak.
Protocol 3: APTS Labeling and CE-LIF Analysis
This protocol is designed for labeling with 8-aminopyrene-1,3,6-trisulfonic acid (APTS), a negatively charged dye ideal for CE.[7]
-
Glycan Release: Follow the same denaturation and PNGase F digestion steps as in Protocol 1.
-
Labeling with APTS:
-
Dry the released glycans.
-
Prepare a labeling solution containing APTS and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in an acidic solution (e.g., 1.2 M citric acid or 15% acetic acid).[7][12]
-
Add the labeling solution to the dried glycans.
-
Incubate at 37°C overnight for sialylated glycans, or at 55-65°C for 2-3 hours for neutral glycans.[12] Recent optimized protocols show that incubation at 55°C for 50 minutes can be sufficient for both types with negligible sialic acid loss when using a citric acid catalyst.[12]
-
-
Purification: Remove excess APTS dye and salts, which is critical to prevent injection bias and ion suppression.[12] This can be done using clean-up cartridges or magnetic beads.[8]
Protocol 4: CE-LIF Analysis of APTS-Labeled Glycans
-
Instrumentation: A capillary electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., λex: 488 nm, λem: 520 nm).[7]
-
Capillary: A neutrally coated fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).[7][11]
-
Background Electrolyte (BGE): A buffer system such as triethanolamine/citric acid at pH 4.75 is effective.[7]
-
Separation Conditions:
-
Data Analysis: Glycan structures can be identified based on their migration times relative to standards, often expressed in glucose unit (GU) values.[12] Coupling CE to mass spectrometry (CE-MS) can confirm the identity of individual peaks.[12]
Performance Metrics: HPLC vs. Capillary Electrophoresis
The choice between HPLC and CE often depends on the specific analytical requirements, such as the need for high throughput, resolution of specific isomers, or adherence to established regulatory methods.
| Feature | HPLC (HILIC) | Capillary Electrophoresis (CE-LIF) |
| Resolution | Good to excellent. Can resolve many glycan structures.[3] May struggle with some co-eluting isomers.[6] | Excellent. Superior ability to separate positional and linkage isomers.[8][9] |
| Sensitivity | High, with fluorescence detection allowing for picomole-level analysis.[3][13] | Very high, especially with LIF detection, reaching femtomole concentrations.[5][11] |
| Analysis Time | Typically 20-60 minutes per sample.[5][10] | Shorter run times per capillary, often under 30 minutes. |
| Throughput | Moderate. Can be automated with an autosampler. | High, especially with multi-capillary array systems (e.g., 16-capillary arrays) that run samples in parallel.[8] |
| Reproducibility | Highly robust and reproducible, making it a well-established method for quality control.[3] | Can be highly reproducible, though sensitive to capillary surface conditions and buffer consistency.[11] |
| Sample/Reagent Use | Higher consumption of solvents (mobile phases). | Very low consumption of sample and reagents (nanoliter injection volumes).[7] |
| Cost per Sample | Higher due to solvent consumption and column lifetime.[5] | Substantially reduced cost per sample, particularly in high-throughput setups.[8] |
| Ease of Use | Well-established technology, widely available instrumentation and columns. | Requires more specialized expertise for method development and troubleshooting. |
| MS Compatibility | Readily coupled to ESI-MS for structural confirmation.[14] | Can be coupled to ESI-MS, though the interface can be more complex.[12] |
Conclusion: Making the Right Choice
Both HPLC and Capillary Electrophoresis are powerful, reliable techniques for the analysis of labeled glycans. The decision of which to employ is nuanced and application-dependent.
Choose HPLC (specifically HILIC) when:
-
You need a robust, well-validated, and highly reproducible method, which is often a requirement in regulated environments like product release testing.[3][14]
-
Your primary need is quantification of major glycan species and you are less concerned with resolving minor, complex isomers.
-
Direct and routine coupling to mass spectrometry is a primary requirement.
Choose Capillary Electrophoresis (CE-LIF) when:
-
High resolution is paramount, especially for separating critical glycan isomers that may be difficult to resolve by HPLC.[8][9]
-
High throughput is a key consideration; multi-capillary systems offer significant advantages for large-scale studies.[8]
-
Sample volume is limited, as CE requires minimal sample injection.
-
Lower operational costs per sample are a priority.[8]
Ultimately, HPLC and CE should not be viewed as mutually exclusive but as complementary techniques.[4] CE provides an orthogonal separation mechanism to liquid chromatography, and using both can provide a more comprehensive and confident characterization of glycosylation, a practice often encouraged by regulatory agencies.[11]
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography and capillary electrophoresis in glycomic and glycoproteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the methods for profiling N -glycans—hepatocellular carcinoma serum glycomics study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02542H [pubs.rsc.org]
- 5. Frontiers | More small tools for sweet challenges: advances in microfluidic technologies for glycan analysis [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive HPLC analysis and biophysical characterization of N‐glycans of IgG‐Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Site N-glycan mapping study 1: Capillary electrophoresis – laser induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. Comparison of methods for the analysis of therapeutic immunoglobulin G Fc-glycosylation profiles—Part 1: Separation-based methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Photostability of 7-Amino-1,3-naphthalenedisulfonic acid (ANDA)-Labeled Compounds
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust fluorescent label is critical for generating reliable and reproducible data. One of the most important characteristics of a fluorophore is its photostability—the ability to resist photochemical degradation when exposed to light. This guide provides a framework for evaluating the photostability of compounds labeled with 7-Amino-1,3-naphthalenedisulfonic acid (ANDA) and compares its expected performance with commonly used alternative fluorescent dyes.
While specific quantitative photostability data for ANDA is not extensively available in public literature, this guide equips researchers with the necessary experimental protocols to determine this crucial parameter for their own ANDA-labeled compounds. By following the detailed methodologies provided, researchers can objectively assess the suitability of ANDA for their specific applications and compare it against other well-characterized fluorophores.
Understanding Photostability in Fluorescent Labeling
Photobleaching, or the irreversible destruction of a fluorophore upon light exposure, can significantly impact the quality of fluorescence-based experiments.[1][2] Highly photostable dyes are essential for applications that require prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-content screening. The selection of a dye with poor photostability can lead to a rapid loss of signal, making it difficult to acquire high-quality images and accurate quantitative data.
Comparison of Common Fluorescent Dyes
To provide a context for evaluating ANDA-labeled compounds, the following table summarizes the photophysical properties of several widely used fluorescent dyes. It is important to note that the photostability of a dye can be influenced by its local environment, including the molecule it is conjugated to and the composition of the surrounding medium.[3][4]
| Fluorophore Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Naphthalenesulfonic Acid | This compound | ~310-360 | ~450-550 | Not Widely Reported | Data Not Available |
| Fluorescein | FITC | 494 | 518 | 0.92 | Low[1][2] |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 0.92[5][6] | High[1][2] |
| Cyanine | Cy3 | 550 | 570 | ~0.15[5] | Moderate[3] |
| Cyanine | Cy5 | 649 | 670 | ~0.20[5] | Moderate[3] |
Note: The quantum yield and photostability of dyes can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.
Experimental Protocol: Determining Photobleaching Half-Life
The photobleaching half-life (t½) is a common metric for quantifying the photostability of a fluorophore. It is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination. The following protocol outlines a general method for determining the photobleaching half-life of your ANDA-labeled compound.
Materials
-
Fluorescently labeled compound (e.g., ANDA-labeled protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED).
-
Appropriate filter sets for the fluorophore.
-
A sensitive camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled compound at a concentration suitable for imaging.
-
To minimize movement, the compound can be immobilized on a microscope slide. For proteins, this can be achieved through adsorption to the glass surface or by using a mounting medium.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the ANDA-labeled compound (or other fluorophores being tested).
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to use the same illumination intensity for all samples being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity, ideally below 50% of the initial intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t½).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the photobleaching half-life of a fluorescently labeled compound.
Application in a Biological Context: Signaling Pathways
Fluorescently labeled compounds are frequently used to study dynamic cellular processes, such as signaling pathways. The photostability of the fluorescent label is paramount in these experiments to allow for accurate tracking of the labeled molecule over time. The diagram below illustrates a generic signaling pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. omichem.com [omichem.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Carbohydrate Labeling: A Quantitative Comparison of Leading Reagents
For researchers, scientists, and drug development professionals engaged in glycan analysis, the selection of an appropriate derivatization reagent is a critical step that significantly impacts the sensitivity, efficiency, and overall success of analytical workflows. This guide provides an objective comparison of the performance of several widely used carbohydrate labeling reagents, supported by experimental data. We delve into the quantitative aspects of their labeling efficiency, detection sensitivity, and reaction conditions to empower you in making informed decisions for your specific research needs.
The most common method for labeling glycans is reductive amination, a robust technique that conjugates a primary amine-containing dye to the reducing end of a carbohydrate.[1][2] This process not only facilitates detection by fluorescence and mass spectrometry but also allows for stoichiometric labeling, enabling relative quantification of different glycan species.[2][3] This guide focuses on a comparative analysis of prominent reagents used in this method: 2-aminobenzamide (B116534) (2-AB), Procainamide (B1213733) (ProA), RapiFluor-MS (RF-MS), and InstantPC.
Quantitative Comparison of Labeling Reagents
The choice of a labeling reagent often involves a trade-off between fluorescence sensitivity, mass spectrometry signal enhancement, reaction speed, and cost. The following table summarizes the key quantitative performance metrics of the compared reagents.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) | InstantPC |
| Detection Method | Fluorescence (FLR) and Mass Spectrometry (MS)[4] | Fluorescence (FLR) and Mass Spectrometry (MS)[4] | Fluorescence (FLR) and Mass Spectrometry (MS)[4] | Fluorescence (FLR) and Mass Spectrometry (MS)[5] |
| Relative Fluorescence Sensitivity | Lowest among the compared reagents.[3][6] | High FLR sensitivity, approximately 15-fold higher than 2-AB.[3][6] | Intermediate FLR sensitivity, about 4-fold lower than ProA.[3][6] | Highest fluorescence signal, nearly two times that of procainamide.[5][7] |
| Relative Mass Spectrometry Sensitivity | Lowest MS signal due to poor ionization efficiency.[3][8] | Significantly improved ESI efficiency, up to 30 times that of 2-AB.[9][10] | Highest MS sensitivity, approximately 68-fold higher than 2-AB and 2.4-fold higher than ProA.[3][6] | High MS ionization efficiency, greater than 2-AB.[5] |
| Typical Reaction Time | 2-3 hours.[11] | 2-3 hours.[11] | Less than 5 minutes.[12] | Less than 1 hour (total prep time).[5] |
| Primary Advantage | Well-established, cost-effective, good for FLR-based quantification.[4] | Excellent for applications requiring high fluorescence and good MS sensitivity.[4] | Superior for MS-based analysis, providing the highest sensitivity and rapid reaction.[4][12] | Rapid workflow with high fluorescence and MS signal.[5][7] |
| Primary Disadvantage | Poor ionization efficiency leading to low MS signal.[3][4] | Longer reaction time compared to newer reagents. | Higher cost.[11] | Newer reagent with potentially higher cost. |
Experimental Workflows and Methodologies
To provide a practical context to the data presented, this section outlines a typical experimental workflow for N-glycan analysis and details the labeling protocols for the discussed reagents.
General N-Glycan Analysis Workflow
The following diagram illustrates a standard workflow for the analysis of N-glycans from a glycoprotein (B1211001) sample.
Detailed Experimental Protocols
1. N-Glycan Release: N-glycans are typically released from glycoproteins enzymatically using Peptide-N-Glycosidase F (PNGase F).[13] The protein sample is first denatured to allow access to the glycosylation sites.
2. Reductive Amination Labeling with 2-AB or Procainamide: [1][3] This is a widely used method for attaching fluorescent tags with a primary amine to the reducing end of glycans.
-
Reagents:
-
Released and purified N-glycans
-
Labeling solution: 19.2 mg/mL 2-AB or 38.3 mg/mL Procainamide hydrochloride in a 7:3 (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[3]
-
Reducing agent: 1 M sodium cyanoborohydride (NaCNBH₃) in DMSO.
-
-
Procedure:
-
To the dried glycan sample, add the labeling solution and the reducing agent solution.
-
Incubate the reaction mixture at 65°C for 2-3 hours.[11]
-
After incubation, cool the samples to room temperature.
-
Remove excess labeling reagent using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).[11]
-
3. Rapid Labeling with RapiFluor-MS: [3][12] This newer reagent offers a significantly faster labeling protocol.
-
Reagents:
-
Released N-glycans
-
RapiFluor-MS reagent solution
-
-
Procedure:
-
The labeling reaction is typically performed according to the manufacturer's protocol, which involves a very short incubation time.
-
The reaction is completed in less than 5 minutes at room temperature.[12]
-
Excess label is removed using a specialized SPE cleanup procedure.
-
4. Instantaneous Labeling with InstantPC: [5][14] InstantPC utilizes a rapid glycosylamine labeling chemistry.
-
Reagents:
-
Released N-glycans (as glycosylamines immediately after PNGase F treatment)
-
InstantPC labeling reagent
-
-
Procedure:
Conclusion
The selection of a carbohydrate labeling reagent should be guided by the primary analytical objective.
-
2-Aminobenzamide (2-AB) remains a viable, cost-effective option for applications where high-sensitivity fluorescence-based quantification is the main goal and MS sensitivity is not a primary concern.[4]
-
Procainamide (ProA) offers a significant enhancement in both fluorescence and mass spectrometry sensitivity compared to 2-AB, making it a well-balanced choice for comprehensive glycan characterization.[4][9][10]
-
RapiFluor-MS (RF-MS) is the superior choice for high-throughput applications demanding the highest sensitivity in mass spectrometry for in-depth structural elucidation of low-abundance glycans.[3][4][6]
-
InstantPC provides an extremely rapid workflow with excellent fluorescence and mass spectrometry signals, ideal for high-throughput screening and analysis where time-to-result is critical.[5][7]
By understanding the quantitative differences in performance and the associated experimental protocols, researchers can strategically select the most appropriate labeling reagent to achieve their desired analytical outcomes in the complex field of glycomics.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 7. agilent.com [agilent.com]
- 8. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ludger.com [ludger.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
A Comparative Guide to Fluorescent Labeling of Oligosaccharides: 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) vs. 2-Aminopyridine (2-AP)
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of oligosaccharides is fundamental in glycobiology, enabling the elucidation of their roles in health and disease, and ensuring the quality and consistency of biopharmaceuticals. A cornerstone of many analytical workflows is the derivatization of these carbohydrates with fluorescent labels to enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). This guide provides a comparative overview of two such labels: 7-Amino-1,3-naphthalenedisulfonic acid (ANDS) and the more commonly utilized 2-aminopyridine (B139424) (2-AP).
It is important to note that while 2-aminopyridine is a well-documented and widely used reagent for oligosaccharide analysis with a substantial body of literature, detailed performance data and recent, direct comparative studies for this compound are less prevalent. This guide compiles the best available information to offer a comparative perspective.
Quantitative Performance Comparison
| Performance Metric | This compound (ANDS) | 2-Aminopyridine (2-AP) |
| Labeling Chemistry | Reductive Amination | Reductive Amination |
| Labeling Efficiency | Data not available. | Widely used, implying acceptable efficiency, though some studies report incomplete reactions. |
| Detection Sensitivity | Expected to be high due to the naphthalene (B1677914) moiety, but quantitative data is not readily available. | Offers good sensitivity, but may be lower than more recent labels. A related compound, 6-aminoquinoline, was reported to have an 8-fold higher signal. |
| Limit of Detection (LOD) | Data not available. | Data not available from direct comparative studies. |
| Limit of Quantitation (LOQ) | Data not available. | Data not available from direct comparative studies. |
| Excitation Wavelength (λex) | ~310 nm | ~310-320 nm |
| Emission Wavelength (λem) | ~450 nm | ~370-400 nm |
| Chromatographic Behavior | The disulfonic acid groups impart a strong negative charge, which will significantly influence retention in ion-exchange and hydrophilic interaction chromatography. | Low retention on reversed-phase and graphitic carbon columns, making it suitable for multidimensional HPLC. |
| Mass Spectrometry Compatibility | The sulfonic acid groups may suppress ionization in positive-ion mode MS but could be advantageous in negative-ion mode. | Compatible with mass spectrometry, though less effective at enhancing ionization compared to newer labels. |
Experimental Protocols
The following sections provide detailed methodologies for the fluorescent labeling of oligosaccharides via reductive amination.
Protocol 1: Oligosaccharide Labeling with 2-Aminopyridine (2-AP)
This protocol is a widely established method for the derivatization of oligosaccharides with 2-AP.
Materials:
-
Oligosaccharide sample (1-10 nmol)
-
2-Aminopyridine (2-AP)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Deionized water
-
Microcentrifuge tubes
Reagent Preparation:
-
2-AP Labeling Solution: Dissolve 500 mg of 2-aminopyridine in 200 µL of glacial acetic acid. This solution should be prepared fresh.
-
Reducing Agent Solution: Dissolve 20 mg of sodium cyanoborohydride in 1 mL of DMSO. This solution is moisture-sensitive and should be prepared immediately before use.
Labeling Procedure:
-
Dry the oligosaccharide sample in a microcentrifuge tube using a vacuum centrifuge.
-
To the dried sample, add 5 µL of the 2-AP labeling solution.
-
Vortex the tube to dissolve the sample and incubate at 90°C for 60 minutes to form the Schiff base.
-
Cool the sample to room temperature.
-
Add 5 µL of the freshly prepared sodium cyanoborohydride solution to the reaction mixture.
-
Vortex briefly and incubate at 65°C for 3 hours to reduce the Schiff base to a stable secondary amine.
-
After incubation, cool the reaction mixture to room temperature. The sample is now ready for purification.
Purification of Labeled Oligosaccharides:
Excess 2-AP and reagents can be removed using various methods, including solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge, or gel filtration chromatography.
Protocol 2: General Protocol for Oligosaccharide Labeling with this compound (ANDS)
Materials:
-
Oligosaccharide sample (1-10 nmol)
-
This compound (ANDS)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Glacial acetic acid
-
Deionized water
-
Microcentrifuge tubes
Reagent Preparation:
-
ANDS Labeling Solution: Prepare a 0.1 M solution of ANDS in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).
-
Reducing Agent Solution: Freshly prepare a 1.0 M solution of sodium cyanoborohydride in deionized water or DMSO.
Labeling Procedure:
-
Dry the oligosaccharide sample in a microcentrifuge tube.
-
Add 10 µL of the ANDS labeling solution to the dried sample and vortex to dissolve.
-
Incubate the mixture at a suitable temperature (e.g., 65°C) for 2 hours to facilitate Schiff base formation.
-
Cool the mixture to room temperature.
-
Add 10 µL of the reducing agent solution.
-
Incubate at the same temperature for an additional 2-4 hours to complete the reduction.
-
Cool the sample to room temperature before purification.
Purification of Labeled Oligosaccharides:
Due to the charged nature of ANDS, purification can be achieved using solid-phase extraction with a hydrophilic interaction liquid chromatography (HILIC) stationary phase or anion exchange chromatography.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for oligosaccharide analysis using fluorescent labeling.
Caption: General workflow for oligosaccharide analysis.
Caption: Reductive amination reaction pathway.
A Researcher's Guide to Purity Assessment of 7-Amino-1,3-naphthalenedisulfonic Acid Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 7-Amino-1,3-naphthalenedisulfonic acid and its derivatives. We will delve into the experimental protocols for key techniques, present comparative data, and offer insights into the selection of the most appropriate method for your specific needs.
Introduction to Purity Assessment
This compound is a vital intermediate in the synthesis of various azo dyes and has potential applications in medicinal chemistry. The purity of this compound and its derivatives can be affected by starting materials, side products from the sulfonation and amination reactions, and positional isomers. Therefore, robust analytical methods are essential to quantify the main component and identify and quantify any impurities. The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation.
Comparison of Analytical Methodologies
A variety of analytical techniques can be employed for the purity assessment of this compound derivatives. The most common methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Capillary Electrophoresis (CE). Titrimetric methods also offer a classical approach for determining the overall assay and water content.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the primary analytical methods used for purity assessment of aromatic sulfonic acid derivatives. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance in a magnetic field | Separation based on charge-to-size ratio in an electric field | Neutralization reaction |
| Primary Use | Purity, impurity profiling, quantification | Absolute purity, structural confirmation | Isomer separation, purity | Assay (total acidity) |
| Typical Purity (%) | >98% (by area normalization) | >95% (absolute) | >98% (by area normalization) | Assay dependent on titrant standardization |
| Linearity (r²) | >0.999 | Not applicable (direct method) | >0.99 | Not applicable |
| LOD/LOQ | Low (ng/mL to µg/mL) | Higher than HPLC | Low (µg/mL) | High (mg/mL) |
| Precision (%RSD) | <2% | <1% | <3% | <1% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% | 99-101% |
| Strengths | High resolution, sensitive, widely available | Absolute quantification without a specific reference standard, structural information | High efficiency for isomer separation, low sample volume | Simple, inexpensive, accurate for total acid content |
| Limitations | Requires reference standards for impurities, detector response can vary | Lower sensitivity than HPLC, requires specialized equipment and expertise | Can be less robust than HPLC, sensitive to matrix effects | Non-specific, only measures total acidic functional groups |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives or instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its impurities. A typical reverse-phase HPLC method is described below.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase diluent (e.g., a mixture of water and acetonitrile) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards of the impurities are required.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.[1][2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.
-
Number of Scans: 16 or higher, depending on the sample concentration.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Capillary Electrophoresis (CE)
CE is particularly effective for the separation of closely related isomers that may be difficult to resolve by HPLC.
Sample Preparation:
-
Prepare a stock solution of the sample in deionized water or buffer at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the running buffer to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter.
CE Conditions (Capillary Zone Electrophoresis - CZE):
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm
-
Running Buffer: 20 mM sodium borate (B1201080) buffer, pH 9.2
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
Data Analysis: Purity is determined by the area percentage of the main peak. The high efficiency of CE allows for the separation of positional isomers, which may co-elute in HPLC.
Titrimetric Methods
Acid-Base Titration (Assay): This method determines the total acidic content, which corresponds to the sulfonic acid groups.
-
Accurately weigh approximately 300 mg of the sample into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Titrate with a standardized 0.1 M sodium hydroxide (B78521) solution using a potentiometric endpoint or a suitable indicator (e.g., phenolphthalein).
-
The purity is calculated based on the consumption of the titrant and the stoichiometry of the reaction.
Karl Fischer Titration (Water Content): This technique is used to determine the water content in the sample, which is a common impurity.
-
The titration is performed using a Karl Fischer titrator.
-
A known weight of the sample is introduced into the titration cell containing the Karl Fischer reagent.
-
The amount of water is determined by the amount of iodine consumed in the reaction.
Mandatory Visualizations
To better illustrate the analytical workflows, the following diagrams are provided.
Caption: General workflow for the comprehensive purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The purity assessment of this compound and its derivatives requires a multi-faceted approach. HPLC is a robust and widely used technique for routine purity analysis and impurity profiling. For absolute purity determination and structural confirmation, qNMR is the method of choice. Capillary electrophoresis offers high efficiency for the separation of challenging isomeric impurities. Titrimetric methods provide a simple and cost-effective way to determine the overall assay and water content. By selecting the appropriate combination of these techniques, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for the success of their research and development endeavors.
References
Safety Operating Guide
Proper Disposal of 7-Amino-1,3-naphthalenedisulfonic Acid: A Guide for Laboratory Professionals
The proper disposal of 7-Amino-1,3-naphthalenedisulfonic acid is a critical component of laboratory safety and environmental responsibility. This compound, also known as Amino-G-acid, is classified as a corrosive solid that can cause severe skin and eye burns.[1][2][3][4] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[1][4] It is Purdue University's policy, for instance, that all staff assume all chemical wastes are hazardous and must be managed by the appropriate environmental management department.[5]
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Safety Consideration | Required Personal Protective Equipment (PPE) |
| Eye Protection | Chemical splash goggles are required.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator.[2] |
| General Handling | Use in a well-ventilated area or a chemical fume hood.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[1] |
Disposal Protocol for this compound
Disposal of this chemical must be handled through a licensed professional waste disposal service or an institution's Environmental Health and Safety (EHS) department.[2][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8][9]
Step 1: Waste Segregation and Collection
-
Treat all forms of this chemical (unused, contaminated, or expired) as hazardous waste.[7]
-
Collect the solid waste material in a designated, suitable container that is in good condition, compatible with the chemical, and can be tightly sealed.[1][7][10] The original container is often the best choice.[7]
-
Keep solid and liquid wastes separate.[11]
Step 2: Labeling the Hazardous Waste Container
-
As soon as waste is added, label the container clearly.[7]
-
Clearly identify the contents with the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Include the date of waste generation and the location of origin (e.g., department, room number).[6]
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][12]
-
Ensure the storage area is a cool, dry, and well-ventilated space away from incompatible substances like oxidizing agents.[1][3]
-
Store containers with secondary containment to catch any potential leaks.[7]
-
Keep the container closed at all times except when adding waste.[5][8]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[6][7][8]
-
Complete any required forms, such as a "Hazardous Waste Information Form," providing a full list of the chemicals for disposal.[6]
-
Do not transport hazardous waste across the facility yourself; this must be done by trained EHS staff.[7]
Protocol for Spills and Contaminated Materials
In the event of a spill, immediate cleanup is necessary, observing all safety precautions.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[13]
-
Contain Spill: Dike and contain the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[2]
-
Collect Material: Carefully sweep or vacuum up the spilled material and absorbent into a suitable, sealable container for disposal.[1][4] Avoid generating dust.[1]
-
Treat as Hazardous Waste: All cleanup materials, including contaminated gloves, absorbent, and clothing, must be treated as hazardous waste and disposed of according to the protocol outlined above.[7]
-
Decontaminate: Ventilate the area and wash the spill site after the material pickup is complete.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. This compound | CAS#:86-65-7 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. pfw.edu [pfw.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Page loading... [wap.guidechem.com]
Personal protective equipment for handling 7-Amino-1,3-naphthalenedisulfonic acid
Essential Safety and Handling Guide for 7-Amino-1,3-naphthalenedisulfonic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 86-65-7). Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.
Chemical Hazard and Safety Summary
This compound is a corrosive solid that can cause severe chemical burns to the eyes, skin, respiratory tract, and gastrointestinal system.[1][2] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
| Hazard Classification | Description |
| Physical State | Light brown needles or powder[1] |
| Primary Hazards | Corrosive, causes severe burns, irritant[1][2][3] |
| Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact[1] |
| Target Organs | Skin, eyes, respiratory system, gastrointestinal system[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield[1][2][4] | Protects against dust particles and potential splashes that can cause severe eye burns. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact which can lead to severe burns.[1][3] |
| Body Protection | Chemical-resistant lab coat, apron, and full-length pants | Provides a barrier against accidental spills and dust contamination on clothing and skin.[2][3] |
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator[4][5] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory tract burns.[1] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[1][3] Therefore, it is crucial to minimize exposure to the lowest achievable levels through engineering controls and proper PPE.
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: Ensure that a calibrated weigh scale, appropriate glassware, and spill containment materials are present inside the fume hood.
-
Emergency Stations: Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above. This includes a lab coat, chemical splash goggles, appropriate gloves, and a respirator if not using a fume hood.
3. Weighing and Solution Preparation:
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood.
-
To minimize dust generation, gently transfer the solid into the appropriate vessel for dissolution.[1]
-
Slowly add the solvent to the solid, stirring gently to facilitate dissolution.
4. Experimental Use:
-
Keep all containers of this compound, both solid and in solution, tightly closed when not in use.[1][6]
-
Avoid contact with skin and eyes.[6] If contact occurs, immediately follow the first-aid procedures outlined below.
5. Decontamination and Waste Disposal:
-
Decontamination: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[6] Do not pour waste down the drain.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
6. Doffing PPE and Personal Hygiene:
-
Remove PPE in the reverse order it was donned, taking care to avoid contaminating skin and clothing.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[1] Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
Clean the spill area with a suitable decontaminating agent.
-
Report the spill to the appropriate safety personnel.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:86-65-7 | Chemsrc [chemsrc.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
